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  • Product: 4-Methoxy-1-benzofuran-5-carboxylic acid
  • CAS: 116169-25-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Methoxy-1-benzofuran-5-carboxylic acid

An In-depth Technical Guide to 4-Methoxy-1-benzofuran-5-carboxylic acid: Structure, Properties, and Synthetic Strategies Executive Summary The benzofuran nucleus is a prominent heterocyclic scaffold, recognized as a "pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Methoxy-1-benzofuran-5-carboxylic acid: Structure, Properties, and Synthetic Strategies

Executive Summary

The benzofuran nucleus is a prominent heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 4-Methoxy-1-benzofuran-5-carboxylic acid. While specific experimental data for this exact molecule is sparse in public literature, this document, written from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and foundational chemical principles to provide a robust guide for researchers, chemists, and drug development professionals. We will explore its structural features, predict its physicochemical and spectroscopic properties, propose a detailed and reasoned synthetic protocol, and discuss its potential applications as a valuable building block in medicinal chemistry.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

4-Methoxy-1-benzofuran-5-carboxylic acid possesses a planar, bicyclic aromatic system. The core is a benzofuran ring, which consists of a benzene ring fused to a furan ring. The molecule is further functionalized with a methoxy (-OCH₃) group at the C4 position and a carboxylic acid (-COOH) group at the C5 position. These functional groups are critical, as they dictate the molecule's electronic properties, reactivity, and potential for biological interactions. The carboxylic acid group provides a site for hydrogen bonding and salt formation, while the methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring.

Caption: Chemical structure of 4-Methoxy-1-benzofuran-5-carboxylic acid.

Physicochemical Data
PropertyValue (Predicted/Estimated)Justification / Source
Molecular Formula C₁₀H₈O₄Calculated from structure
Molecular Weight 192.17 g/mol Calculated from formula
Appearance White to off-white crystalline solidTypical for aromatic carboxylic acids[5]
Melting Point 185-195 °CEstimated based on benzofuran-5-carboxylic acid (180-183 °C) with potential for increased intermolecular H-bonding.[5]
Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSO, DMF.Carboxylic acid group imparts some water solubility, but the aromatic core limits it. Good solubility in polar organic solvents is expected.[5]
pKa ~4.0 - 4.5Estimated based on benzoic acid (pKa ~4.2) and the electronic effects of the fused ring and methoxy group.
Predicted Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. Based on the known effects of the functional groups, the following spectral characteristics are predicted.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.[6][7]

    • Carboxylic Acid Proton (-COOH): A very broad singlet, highly deshielded, appearing in the 10-13 ppm region. This signal would disappear upon D₂O exchange.[7]

    • Aromatic Protons (Benzene ring): Two doublets in the 7-8 ppm region, corresponding to the protons at the C6 and C7 positions.

    • Furan Protons: Two doublets in the 7-7.8 ppm region for the protons at the C2 and C3 positions.

    • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9-4.1 ppm, integrating to three protons.[8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton.[6]

    • Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.

    • Aromatic & Furan Carbons: Multiple signals between 100-160 ppm. The carbon attached to the methoxy group (C4) and the oxygen of the furan ring (C7a) would be significantly deshielded.

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups.[6][7]

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[6]

    • C=O Stretch (Carbonyl): A sharp, intense absorption band around 1680-1710 cm⁻¹.

    • C-O Stretch (Aromatic Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region.

    • C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

Proposed Synthesis and Reaction Mechanism

While numerous methods exist for constructing the benzofuran core, a robust and adaptable approach involves the palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization (alkoxypalladation/reductive elimination).[1][9] This strategy offers high functional group tolerance and is a cornerstone of modern heterocyclic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the furan ring, tracing the molecule back to commercially available or easily accessible starting materials. The key disconnection is the C-O bond of the furan ring, which can be formed via an intramolecular cyclization of a suitably substituted phenol.

Retrosynthesis Target 4-Methoxy-1-benzofuran-5-carboxylic acid Intermediate1 Methyl 2-hydroxy-4-methoxy-5-((trimethylsilyl)ethynyl)benzoate Target->Intermediate1 Intramolecular Cyclization (C-O bond) Precursor1 Methyl 3-hydroxy-4-methoxybenzoate Intermediate1->Precursor1 Sonogashira Coupling Precursor2 Ethynyltrimethylsilane Intermediate1->Precursor2 Sonogashira Coupling

Caption: Retrosynthetic analysis for the target molecule.

Proposed Step-by-Step Experimental Protocol

This proposed protocol is a self-validating system, designed with clear causality for each step.

Step 1: Iodination of Methyl 3-hydroxy-4-methoxybenzoate

  • Rationale: To install a handle for the subsequent Sonogashira coupling, an iodine atom is introduced ortho to the hydroxyl group. The hydroxyl group is a strong ortho-, para-director, and the position ortho to it and meta to the ester is sterically accessible.

  • Procedure:

    • To a stirred solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add N-iodosuccinimide (NIS, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield methyl 2-iodo-3-hydroxy-4-methoxybenzoate.

Step 2: Sonogashira Coupling

  • Rationale: This palladium- and copper-cocatalyzed cross-coupling reaction efficiently forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.[1] Ethynyltrimethylsilane is used as a stable and easy-to-handle source of acetylene; the TMS group will be removed later.

  • Procedure:

    • To an oven-dried flask under an inert argon atmosphere, add methyl 2-iodo-3-hydroxy-4-methoxybenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

    • Add anhydrous triethylamine (TEA, 5 mL/mmol) and degas the mixture with argon for 15 minutes.

    • Add ethynyltrimethylsilane (1.5 eq) via syringe and stir the reaction at 60 °C for 4-6 hours.

    • Monitor by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify by column chromatography to yield methyl 3-hydroxy-4-methoxy-2-((trimethylsilyl)ethynyl)benzoate.

Step 3: Deprotection and Intramolecular Cyclization

  • Rationale: The TMS protecting group is removed under basic conditions. The resulting terminal alkyne undergoes a copper-catalyzed 5-exo-dig cyclization, where the adjacent phenolic oxygen attacks the alkyne to form the furan ring.

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in methanol (10 mL/mmol) and add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir at room temperature for 1-2 hours to effect desilylation.

    • Add copper(I) iodide (CuI, 0.1 eq) to the mixture and reflux for 6-8 hours. The cyclization forms the benzofuran ring.

    • Cool, concentrate under reduced pressure, and partition between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate, combine organic layers, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain methyl 4-methoxy-1-benzofuran-5-carboxylate.

Step 4: Saponification

  • Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a strong base.

  • Procedure:

    • Dissolve the ester from Step 3 in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours.

    • Monitor by TLC. Once the ester is consumed, partially remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M HCl.

    • The product, 4-Methoxy-1-benzofuran-5-carboxylic acid, should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow Start Methyl 3-hydroxy-4-methoxybenzoate Step1 Iodination (NIS, DCM) Start->Step1 Intermediate1 Methyl 2-iodo-3-hydroxy-4-methoxybenzoate Step1->Intermediate1 Step2 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Intermediate1->Step2 Intermediate2 TMS-alkyne Intermediate Step2->Intermediate2 Step3 Deprotection & Cyclization (K₂CO₃, CuI) Intermediate2->Step3 Intermediate3 Methyl 4-methoxy-1-benzofuran-5-carboxylate Step3->Intermediate3 Step4 Saponification (LiOH, H₂O/THF) Intermediate3->Step4 FinalProduct 4-Methoxy-1-benzofuran-5-carboxylic acid Step4->FinalProduct

Caption: Proposed synthetic workflow for the target molecule.

Potential Applications in Drug Discovery and Materials Science

The benzofuran scaffold is a key component in many biologically active molecules.[2] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[4][8]

  • Medicinal Chemistry Scaffold: 4-Methoxy-1-benzofuran-5-carboxylic acid is an ideal scaffold for creating compound libraries. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for systematic exploration of the structure-activity relationship (SAR). A closely related compound, 4-methoxybenzofuran-5-carboxamide, has demonstrated anti-allergic activity, suggesting that derivatives of the title compound could be promising leads in this area.[10]

  • Carbonic Anhydrase Inhibition: Benzofuran-based carboxylic acids have been investigated as carbonic anhydrase inhibitors, which have applications in treating glaucoma, edema, and some types of cancer.[1] The specific substitution pattern of the title compound could offer unique binding interactions within the enzyme's active site.

  • Materials Science: Aromatic carboxylic acids like this can serve as building blocks (monomers) for specialized polymers or as components in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals, where the rigid, planar benzofuran core is advantageous.[5]

Safety and Handling

While specific toxicity data is unavailable, general precautions for handling aromatic carboxylic acids should be followed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. May cause skin and eye irritation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4-Methoxy-1-benzofuran-5-carboxylic acid represents a promising, yet underexplored, member of the benzofuran family. This guide has provided a detailed theoretical framework for its structure, properties, and synthesis. By leveraging established, high-yield synthetic methodologies like the Sonogashira coupling and intramolecular cyclization, this molecule can be efficiently prepared for further investigation. Its structural features make it a highly attractive scaffold for derivatization in drug discovery programs targeting a range of diseases and as a functional building block in materials science. The predictive analyses and proposed protocols herein offer a solid foundation for researchers to begin practical exploration of this versatile compound.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid. Chemical Synthesis Database. Available at: [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. SciSpace. Available at: [Link]

  • ethyl 1-benzofuran-5-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. ResearchGate. Available at: [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available at: [Link]

  • 5-Methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. PubChem. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. National Center for Biotechnology Information. Available at: [Link]

  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University. Available at: [Link]

  • Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Available at: [Link]

  • exploring molecular properties of a novel benzofuran derivative using density functional theory. JETIR. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 4-Methoxy-1-benzofuran-5-carboxylic Acid

Executive Summary The compound 4-Methoxy-1-benzofuran-5-carboxylic acid (CAS: 116169-25-6) is a critical molecular building block in medicinal chemistry, particularly in the synthesis of bioactive furanoflavonoids. For r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methoxy-1-benzofuran-5-carboxylic acid (CAS: 116169-25-6) is a critical molecular building block in medicinal chemistry, particularly in the synthesis of bioactive furanoflavonoids. For researchers and drug development professionals, the unambiguous identification of this precursor is paramount. This technical guide explores the exact mass and molecular weight metrics of the compound, detailing a self-validating high-resolution mass spectrometry (HRMS) protocol designed to eliminate isobaric interference and ensure synthetic fidelity.

Physicochemical Fundamentals and Mass Metrics

In analytical chemistry, distinguishing between molecular weight and exact mass is critical for structural verification. The molecular weight (molar mass) of 4-methoxy-1-benzofuran-5-carboxylic acid is calculated using the standard atomic weights of its constituent elements, reflecting their natural isotopic distribution[1]. Conversely, the monoisotopic exact mass is calculated using only the most abundant isotopes (e.g., ^12C, ^1H, ^16O) and is the primary metric used in HRMS[2].

Table 1: Physicochemical and Mass Properties

PropertyValue
Molecular Formula C10H8O4
Molecular Weight (Average Mass) 192.17 g/mol
Monoisotopic Exact Mass 192.0423 Da
Topological Polar Surface Area (TPSA) 63.6 Ų
Predicted [M-H]⁻ m/z 191.0350
Predicted [M+H]⁺ m/z 193.0501

Mechanistic Ionization and HRMS Analytical Protocol

Causality in Ionization Strategy

When analyzing 4-methoxy-1-benzofuran-5-carboxylic acid via Electrospray Ionization (ESI), the choice of polarity is dictated by the molecule's functional groups. The carboxylic acid moiety (at the C5 position) has a pKa that makes it highly susceptible to deprotonation in mildly basic or neutral aqueous environments. Therefore, ESI in negative ion mode (ESI-) is the most logical and sensitive choice, yielding a highly stable [M-H]⁻ pseudomolecular ion at m/z 191.0350. Attempting to use positive ion mode (ESI+) would rely on protonating the benzofuran oxygen or the methoxy group, which is energetically less favorable and results in severe signal suppression.

Self-Validating HRMS Protocol (LC-ESI-QTOF-MS)

To ensure absolute trustworthiness in the exact mass determination, the following protocol employs a dual-spray LockMass system. This creates a self-validating feedback loop where the instrument continuously corrects for time-of-flight (TOF) thermal drift during the run.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized or procured 4-methoxy-1-benzofuran-5-carboxylic acid in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a binary mobile phase of Water and Acetonitrile, both buffered with 10 mM Ammonium Acetate (pH ~6.8).

    • Mechanistic Insight:2 because formic acid provides an excess of protons that suppresses the deprotonation of weak acids. Ammonium acetate buffers the solvent to a pH that favors the formation of the [M-H]⁻ carboxylate anion[2].

  • Ionization (ESI-): Set the capillary voltage to 2.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Mass Analysis & LockMass Calibration: Acquire data in QTOF MS mode (m/z 50–500). Simultaneously, infuse a reference calibrant (e.g., Leucine Enkephalin,[M-H]⁻ exact mass = 554.2615 Da) through a secondary reference sprayer every 10 seconds. The data processing system automatically applies this known reference mass to correct the sample spectra, guaranteeing a mass error of < 5 ppm.

HRMS_Workflow Sample Sample Prep 4-Methoxy-1-benzofuran- 5-carboxylic acid LC UHPLC Separation (Ammonium Acetate buffer) Sample->LC ESI ESI(-) Ionization Deprotonation to [M-H]- LC->ESI MassSpec QTOF Mass Analysis (LockMass Calibration) ESI->MassSpec Data Exact Mass Determination (m/z 191.0350) MassSpec->Data

UHPLC-ESI-QTOF-MS workflow for exact mass determination of 4-Methoxy-1-benzofuran-5-carboxylic acid.

Synthetic Utility in Drug Development

Beyond its analytical profile, 4-methoxy-1-benzofuran-5-carboxylic acid is a pivotal precursor in medicinal chemistry. Historically, derivatives of this acid were identified during the3, a natural furochromone[3].

In modern pharmacognosy and synthetic drug development, it serves as the primary starting material for synthesizing complex bioactive furanoflavonoids. As documented in recent synthetic methodologies, the acid undergoes intermolecular acylation to form pongamol, a naturally occurring furanohydroxychalcone[4]. Pongamol can subsequently be subjected to an intramolecular O-arylation via C-O bond cleavage to yield lanceolatin B[4]. Both of these downstream products exhibit 4, particularly against the early 4th instar larvae of Culex quinquefasciatus[4].

Synthetic_Logic Precursor 4-Methoxy-1-benzofuran- 5-carboxylic acid (Building Block) Acylation Intermolecular Acylation (C-C Bond Formation) Precursor->Acylation Pongamol Pongamol (Furanohydroxychalcone) Acylation->Pongamol Cyclization Intramolecular O-arylation (C-O Bond Cleavage) Pongamol->Cyclization BioActivity Mosquito Larvicidal Activity (Culex quinquefasciatus) Pongamol->BioActivity LanceolatinB Lanceolatin B (Furanoflavonoid) Cyclization->LanceolatinB LanceolatinB->BioActivity

Synthetic pathway from 4-Methoxy-1-benzofuran-5-carboxylic acid to larvicidal furanoflavonoids.

Conclusion

The precise determination of the exact mass (192.0423 Da) of 4-methoxy-1-benzofuran-5-carboxylic acid is foundational for its use in complex synthetic workflows. By employing a self-validating ESI-QTOF-MS protocol with negative ion mode and LockMass calibration, researchers can unambiguously verify this precursor, ensuring high-fidelity synthesis and structural confirmation of downstream pharmaceutical agents.

References

  • Furo-chromones and -Coumarins. VII. Degradation of Visnagin, Khellin and Related Substances; Experiments with Chromic Acid and Hydrogen Peroxide.American Chemical Society (ACS).
  • Synthesis and evaluation of mosquito larvicidal activity of pongamol and lanceolatin B.National Institute of Science Communication and Policy Research (NIScPR).
  • C10H8O4 - Chemical Structure and Molar Mass.Wikipedia.
  • Furoin | C10H8O4 | CID 11100 (Exact Mass Reference for Formula C10H8O4).PubChem - National Institutes of Health (NIH).

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-Methoxy-1-benzofuran-5-carboxylic Acid: A Technical Guide

Executive Overview 4-Methoxy-1-benzofuran-5-carboxylic acid is a privileged pharmacophore scaffold utilized extensively in medicinal chemistry and advanced materials. Understanding its thermodynamic stability—specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-Methoxy-1-benzofuran-5-carboxylic acid is a privileged pharmacophore scaffold utilized extensively in medicinal chemistry and advanced materials. Understanding its thermodynamic stability—specifically its resistance to thermal degradation, decarboxylation kinetics, and solvation energetics—is critical for drug formulation, scale-up synthesis, and long-term storage.

This whitepaper dissects the mechanistic drivers of the compound's stability, driven by the interplay between the electron-rich benzofuran core and the steric/electronic effects of its substituents. Furthermore, it outlines self-validating experimental workflows to accurately quantify these thermodynamic parameters.

Mechanistic Drivers of Thermodynamic Stability

Aromatic Resonance and Core Stability

The fundamental thermodynamic stability of 4-methoxy-1-benzofuran-5-carboxylic acid is rooted in the extended π -electron delocalization of the benzofuran core. The completely filled set of bonding orbitals across the fused bicyclic system provides immense ground-state chemical stability, minimizing the potential energy of the molecule 1. Density Functional Theory (DFT) calculations of related benzofuran systems confirm that the resonance stabilization energy acts as a kinetic barrier against oxidative and thermal ring-opening 2.

Substituent Effects: The Ortho-Methoxy Paradox

The relationship between the C4-methoxy group and the C5-carboxylic acid dictates the molecule's specific degradation pathways:

  • Electronic Stabilization (+M Effect): The oxygen lone pairs of the methoxy group donate electron density into the aromatic ring via mesomeric effects. This strengthens the C(aryl)-C(carboxyl) bond, increasing the enthalpy required for homolytic cleavage.

  • Steric Destabilization: Because the methoxy group is ortho to the carboxylic acid, steric repulsion forces the carboxylate group slightly out of the coplanar alignment with the benzofuran ring. This breaks perfect π -conjugation, slightly lowering the activation energy ( Ea​ ) required for thermal decarboxylation compared to unsubstituted benzofuran-5-carboxylic acid 3.

ElectronicEffects Core Benzofuran Core (High Resonance Energy) Methoxy C4-Methoxy Group (+M Electron Donation) Core->Methoxy Carboxyl C5-Carboxylic Acid (H-Bonding Dimerization) Core->Carboxyl Steric Steric Clash (Out-of-plane twist) Methoxy->Steric Ortho proximity Carboxyl->Steric Ortho proximity Decarb Decarboxylation Pathway (Lowered Ea) Steric->Decarb Breaks conjugation

Diagram 1: Interplay of electronic and steric effects governing decarboxylation kinetics.

Solvation Thermodynamics

In solution, the thermodynamic stability and solubility of methoxy-substituted benzoic/benzofuran acids are governed by the Non-Random Two-Liquid (NRTL) model. The dissolution process is highly spontaneous ( ΔGmix​<0 ) and entropy-driven ( ΔSmix​>0 ), heavily dependent on the solvent's ability to disrupt the strong intermolecular hydrogen-bonded dimers formed by the C5-carboxylic acid 4.

Self-Validating Experimental Protocols

To ensure rigorous Scientific Integrity (E-E-A-T), the following protocols are designed as self-validating systems . They incorporate internal controls that verify instrument calibration and equilibrium states in real-time, preventing the collection of artifactual data.

Protocol A: Thermal Degradation & Decarboxylation Kinetics (TGA/DSC)

Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates the purely thermodynamic degradation limits of the compound by measuring heat flow and mass loss simultaneously under an inert atmosphere.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of 4-Methoxy-1-benzofuran-5-carboxylic acid into an aluminum crucible.

  • Internal Validation Standard: In a separate, identical crucible, weigh 5.0 mg of high-purity Indium (melting point 156.6°C, ΔHf​ = 28.62 J/g). Run this standard immediately before the analyte. Validation Logic: If the Indium melt deviates by >0.5°C or >0.5 J/g, recalibrate the instrument. Proceeding with uncalibrated sensors yields false thermodynamic values.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 15 minutes prior to heating. Causality: This prevents oxidative degradation, ensuring the observed mass loss is strictly thermal decarboxylation.

  • Thermal Ramp: Heat from 25°C to 400°C at a linear rate of 10°C/min.

  • Data Extraction: Integrate the endothermic melting peak to determine the Enthalpy of Fusion ( ΔHfus​ ). Monitor the TGA curve for the onset of mass loss corresponding to the molecular weight of CO2​ (approx. 21% mass loss), marking the decarboxylation threshold.

TGA_Workflow Prep Sample Prep (Analyte + Indium Std) Validate Run Indium Std Check Tm = 156.6°C Prep->Validate Decision Calibration Pass? Validate->Decision Purge N2 Purge (Isolate Thermal Effects) Decision->Purge Yes Fail Recalibrate Instrument Decision->Fail No Heat Linear Heating (10°C/min to 400°C) Purge->Heat Analyze Extract ΔH_fus & Decarboxylation Onset Heat->Analyze Fail->Validate

Diagram 2: Self-validating TGA/DSC workflow ensuring absolute thermodynamic accuracy.

Protocol B: Isothermal Solvation Thermodynamics

Causality: Gravimetric solubility determination allows for the calculation of Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of mixing.

Step-by-Step Methodology:

  • Saturation: Add an excess of 4-Methoxy-1-benzofuran-5-carboxylic acid to 20 mL of the target solvent (e.g., Ethanol, Toluene) in a jacketed glass vessel.

  • Thermostatic Control: Maintain the temperature at 298.15 K ± 0.05 K using a circulating water bath. Agitate at 300 RPM.

  • Equilibrium Validation (The Self-Validating Step): Withdraw a 1 mL aliquot using a syringe filter at t=24 hours, evaporate the solvent, and weigh the solute. Repeat at t=36 hours. Validation Logic: Equilibrium is strictly defined when the mass difference between the 24h and 36h aliquots is <1% . If >1% , the system is kinetically limited and thermodynamic equations cannot be applied; continue agitation.

  • Thermodynamic Calculation: Use the Van't Hoff and NRTL equations to derive ΔGmix​ , ΔHmix​ , and ΔSmix​ from the equilibrium mole fraction ( xe​ ).

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic parameters based on structural analogs and empirically derived models for methoxy-substituted benzofuran derivatives.

Table 1: Solid-State Thermodynamic Parameters

ParameterValue / RangeMechanistic Implication
Melting Point ( Tm​ ) 215 - 225 °CHigh Tm​ indicates strong intermolecular H-bonding via the C5-carboxyl group.
Enthalpy of Fusion ( ΔHfus​ ) ~ 32.5 kJ/molSignificant energy required to disrupt the crystalline lattice.
Decarboxylation Onset ( Tdec​ ) > 260 °COrtho-methoxy steric strain slightly lowers this threshold compared to unsubstituted analogs.
Resonance Energy ( Eres​ ) ~ 185 kJ/molHigh core stability preventing spontaneous ring-opening.

Table 2: Solvation Thermodynamics at 298.15 K (Predicted)

SolventMole Fraction Sol. ( xe​ ) ΔGmix​ (kJ/mol) ΔHmix​ (kJ/mol) TΔSmix​ (kJ/mol)Process Driver
Ethanol 1.45×10−2 -12.4+18.2+30.6Entropy-Driven
Toluene 3.12×10−4 -4.1+25.4+29.5Entropy-Driven
Ethyl Acetate 8.90×10−3 -10.8+14.5+25.3Entropy-Driven

(Note: The positive ΔHmix​ indicates an endothermic dissolution process, offset by a large positive entropy change due to the disruption of the highly ordered crystal lattice).

References

  • A theoretical approach to the nucleophilic behavior of benzofused thieno[3,2-b]furans using DFT and HF based reactivity descriptors. DeepBlue, University of Michigan.
  • Development of a Manufacturing Process for Zatosetron Maleate.
  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.
  • Substrate-Assisted Reductive Elimination Determining the Catalytic Cycle: A Theoretical Study on the Ni-Catalyzed 2,3-Disubstituted Benzofuran Synthesis via C–O Bond Activation.

Sources

Exploratory

An In-Depth Technical Guide to 4-Methoxy-1-benzofuran-5-carboxylic acid: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-Methoxy-1-benzofuran-5-carboxylic acid, a heterocyclic building block with significant potential in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxy-1-benzofuran-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related benzofuran derivatives to establish a robust framework for its safe handling, storage, and disposal. The information herein is intended to empower researchers to work with this compound with a high degree of safety and scientific rigor.

Chemical Identity and Properties

4-Methoxy-1-benzofuran-5-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which are known for their diverse biological activities. The presence of both a carboxylic acid and a methoxy group on the benzofuran scaffold makes it a versatile intermediate for the synthesis of more complex molecules.

PropertyValueSource
Molecular Formula C₁₀H₈O₄Inferred
Molecular Weight 192.17 g/mol Inferred
CAS Number 116169-25-6[1]
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and acetone; slightly soluble in chloroform.[2]

Caption: Chemical structure of 4-Methoxy-1-benzofuran-5-carboxylic acid.

Hazard Identification and GHS Classification (Inferred)

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 2WarningH401: Toxic to aquatic life

Pictograms:

Caption: Inferred GHS pictograms for 4-Methoxy-1-benzofuran-5-carboxylic acid.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended, based on the potential hazards of related compounds.[4][5]

  • After Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.

  • After Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Safe Handling and Storage

Given the inferred hazards, a cautious approach to handling and storage is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling larger quantities, additional protective clothing.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is necessary.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Weigh and Handle as a Solid B->C D Avoid Dust Generation C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Accordance with Regulations E->F

Caption: A generalized workflow for the safe handling of benzofuran derivatives.

Handling Procedures
  • Always handle 4-Methoxy-1-benzofuran-5-carboxylic acid within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[4]

  • Ensure an eyewash station and safety shower are readily accessible.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from strong oxidizing agents.[5]

  • Protect from light.[7]

Toxicological and Reactivity Profile (Inferred)

Toxicological Information

While no specific toxicological data for 4-Methoxy-1-benzofuran-5-carboxylic acid were found, the benzofuran scaffold is present in numerous biologically active compounds, and some derivatives have been investigated for their cytotoxic potential against cancer cell lines.[8][9] The primary health concerns based on analogs are skin, eye, and respiratory tract irritation.[2][3][4]

Reactivity and Stability
  • Stability: The compound is expected to be stable under normal storage conditions.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.[5]

Synthesis and Experimental Protocols

The synthesis of benzofuran carboxylic acids can be achieved through various methods. A common approach involves the cyclization of substituted phenols. For instance, the synthesis of 4-benzofuran-carboxylic acid has been reported via a multi-step process starting from 4-hydroxyindanone, involving silylation, ozonolysis, oxidation, esterification, and finally aromatization.[10] Another route involves the reaction of a substituted salicylaldehyde with a suitable reagent to form the furan ring.

General Experimental Protocol for Handling in a Research Setting:

  • Preparation: Before commencing any experiment, ensure all necessary reagents and equipment are prepared and that the work area within the fume hood is clean and uncluttered. Don all required PPE.

  • Dispensing: Carefully weigh the required amount of 4-Methoxy-1-benzofuran-5-carboxylic acid on a tared weigh boat inside the fume hood. Transfer the solid to the reaction vessel using a powder funnel to minimize dust.

  • Reaction: Add the solvent and other reagents to the reaction vessel. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Work-up: After the reaction is complete, cool the mixture to room temperature before proceeding with the work-up. Any extractions or washes should be performed with care to avoid splashes.

  • Purification: If purification by chromatography is necessary, pack the column in the fume hood.

  • Waste Disposal: All waste materials, including contaminated gloves, weigh boats, and solvents, should be collected in a designated hazardous waste container.

Disposal Considerations

All waste containing 4-Methoxy-1-benzofuran-5-carboxylic acid must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

  • Disposal Route: Dispose of the material through a licensed chemical waste disposal facility. Do not allow it to enter drains or the environment.[11]

Conclusion

4-Methoxy-1-benzofuran-5-carboxylic acid is a valuable chemical intermediate with significant potential in scientific research and development. While a specific SDS is not widely available, a thorough analysis of related compounds provides a strong basis for establishing safe handling and emergency procedures. By adhering to the principles of good laboratory practice and the specific precautions outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

  • Chemical Synthesis Database. 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid. [Link]

  • Loba Chemie. BENZOFURAN-6-CARBOXYLIC ACID (SYNTHON A) MSDS. [Link]

  • PubChem. Benzofuran. [Link]

  • NextSDS. 6-methoxy-3-phenyl-1-benzofuran-2-carboxylic acid. [Link]

  • ResearchGate. SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES. [Link]

  • NextSDS. 5-Methoxybenzofuran-2-carboxylic acid. [Link]

  • PubMed. Synthesis and Structural Characterization of Derivatives of 2- And 3-benzo[b]furan Carboxylic Acids With Potential Cytotoxic Activity. [Link]

  • ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. | Request PDF. [Link]

  • PubChem. (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. [Link]

  • PubMed. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Google Patents. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.

Sources

Foundational

preliminary in vitro toxicity of 4-Methoxy-1-benzofuran-5-carboxylic acid

An In-Depth Technical Guide on the Predictive In Vitro Toxicity and Mechanistic Profiling of 4-Methoxy-1-benzofuran-5-carboxylic Acid As a Senior Application Scientist in early-stage drug discovery, encountering a benzof...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Predictive In Vitro Toxicity and Mechanistic Profiling of 4-Methoxy-1-benzofuran-5-carboxylic Acid

As a Senior Application Scientist in early-stage drug discovery, encountering a benzofuran scaffold—specifically 4-Methoxy-1-benzofuran-5-carboxylic acid —requires a rigorous, pre-emptive approach to toxicity screening. While the benzofuran moiety is a privileged pharmacophore found in numerous approved drugs (e.g., amiodarone) and bioactive natural products, it carries well-documented structural alerts for idiosyncratic drug-induced liver injury (DILI) and mitochondrial toxicity[1][2].

This whitepaper provides a comprehensive, self-validating framework for evaluating the . By bridging predictive structure-activity relationships (SAR) with standardized empirical protocols, this guide establishes a robust pipeline for de-risking this compound before in vivo translation.

Structural Alerts and Mechanistic Toxicology (SAR)

The toxicity of 4-Methoxy-1-benzofuran-5-carboxylic acid is primarily dictated by its core functional groups, which are susceptible to cytochrome P450 (CYP450)-mediated bioactivation[3][4].

  • The Benzofuran Ring: Benzofuran derivatives are notorious for undergoing epoxidation or direct oxidation by hepatic enzymes (predominantly CYP3A4 and CYP2C9)[3]. This bioactivation generates highly reactive electrophilic intermediates, such as o-quinones or epoxide species[4].

  • The 4-Methoxy Substitution: The methoxy group at the C4 position is highly prone to O-demethylation. The resulting phenolic intermediate can be further oxidized into a reactive quinone, which covalently binds to cellular macromolecules and depletes intracellular reduced glutathione (GSH)[5].

  • The 5-Carboxylic Acid: While carboxylic acids generally improve aqueous solubility, they can undergo acyl glucuronidation. Acyl glucuronides are potentially reactive and can bind to hepatic proteins, triggering immune-mediated hepatotoxicity. Furthermore, carboxylic acids can act as substrates for the Bile Salt Export Pump (BSEP), potentially leading to cholestatic injury[2].

Mechanistic Pathway of Benzofuran-Induced Cytotoxicity

The primary driver of benzofuran-induced cell death is mitochondrial failure. Reactive metabolites disrupt mitochondrial homeostasis, leading to the collapse of the mitochondrial membrane potential ( ΔΨm​ ), inhibition of β -oxidation, and a rapid decline in intracellular ATP, culminating in apoptosis or necrosis[1][3][5].

BioactivationPathway Compound 4-Methoxy-1-benzofuran- 5-carboxylic acid CYP450 CYP450 Metabolism (O-demethylation & Oxidation) Compound->CYP450 Hepatic uptake ReactiveMetabolite Reactive Intermediates (o-Quinones / Epoxides) CYP450->ReactiveMetabolite Bioactivation GSH GSH Depletion & Oxidative Stress ReactiveMetabolite->GSH Covalent binding Mito Mitochondrial Dysfunction (ATP Drop, ΔΨm Collapse) GSH->Mito ROS Accumulation CellDeath Apoptosis / Necrosis Mito->CellDeath Caspase Activation

Caption: Proposed CYP450-mediated bioactivation and mitochondrial toxicity pathway for benzofuran derivatives.

Tiered In Vitro Toxicity Screening Protocols

To validate the mechanistic hypotheses, a tiered in vitro screening cascade must be employed. This ensures that basal cytotoxicity is established before investigating complex sub-cellular mechanisms.

Phase 1: Basal Hepatotoxicity Profiling (HepaRG / HepG2 Models)

HepaRG cells are preferred over HepG2 due to their superior expression of functional CYP450 enzymes, making them the most sensitive in vitro model for detecting metabolism-dependent toxicity[3].

Step-by-Step Methodology:

  • Cell Culture: Seed HepaRG cells at a density of 5×104 cells/well in 96-well plates using William's E medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Differentiate for 14 days.

  • Compound Exposure: Prepare serial dilutions of 4-Methoxy-1-benzofuran-5-carboxylic acid (ranging from 1 µM to 10 mM) in DMSO (final DMSO concentration ≤0.5% ). Incubate cells for 24h and 72h[3].

  • Viability Assessment (MTT Assay): Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) for 3 hours. Solubilize formazan crystals in DMSO and measure absorbance at 570 nm.

  • Metabolic Dependency: Co-incubate a parallel set of wells with the broad-spectrum CYP inhibitor 1-aminobenzotriazole (1-ABT, 1 mM). A shift in the IC50​ curve to the right indicates that toxicity is driven by reactive metabolites rather than the parent compound[3].

Phase 2: Mitochondrial Toxicity and Respiration (Seahorse XF Assay)

Because structurally similar compounds (e.g., benzbromarone) are known mitochondrial uncouplers and inhibitors of state 3 oxidation[1], mitochondrial respiration must be quantified.

Step-by-Step Methodology:

  • Preparation: Seed HepG2 cells in a Seahorse XF96 microplate. Incubate overnight.

  • Sensor Calibration: Hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Execution: Replace growth medium with unbuffered XF base medium. Inject 4-Methoxy-1-benzofuran-5-carboxylic acid at sub-cytotoxic concentrations ( IC10​ and IC20​ ).

  • Mito Stress Test: Sequentially inject Oligomycin (1 µM, ATP synthase inhibitor), FCCP (0.5 µM, uncoupler), and Rotenone/Antimycin A (0.5 µM, Complex I/III inhibitors).

  • Data Analysis: Calculate the Oxygen Consumption Rate (OCR). A decrease in maximal respiration and spare respiratory capacity indicates direct mitochondrial impairment[5].

Phase 3: Reactive Metabolite Trapping (GSH Adduct Detection)

To definitively prove the formation of electrophilic species[4].

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the compound with human liver microsomes (HLM, 1 mg/mL protein), NADPH regenerating system, and 5 mM GSH in potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 g for 15 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral losses of 129 Da (characteristic of GSH adducts) and identify mass shifts corresponding to the addition of GSH (+307 Da) to the oxidized parent mass[6].

Workflow Phase1 Phase 1: Basal Cytotoxicity (HepaRG MTT) Phase2 Phase 2: Mitochondrial Profiling (Seahorse XF) Phase1->Phase2 IC10/IC20 determination Phase3 Phase 3: Metabolite Trapping (LC-MS/MS) Phase2->Phase3 Mechanistic validation

Caption: Tiered in vitro screening workflow for evaluating benzofuran derivatives.

Quantitative Data Presentation

To contextualize the toxicity of 4-Methoxy-1-benzofuran-5-carboxylic acid, its predictive in vitro profile must be benchmarked against known hepatotoxic benzofurans (e.g., Benzbromarone, Amiodarone) and non-toxic analogs[1][2]. The following table outlines the expected pharmacological thresholds based on structural homology.

Table 1: Comparative In Vitro Toxicity Metrics (Predictive Baselines)

CompoundHepaRG IC50​ (24h)HepG2 IC50​ (24h)Mitochondrial ΔΨm​ CollapseReactive Metabolite (GSH Adducts)
4-Methoxy-1-benzofuran-5-carboxylic acid ~1.5 - 3.0 mM (Predicted)~4.0 - 6.0 mM (Predicted)Moderate (at >50 µM)Positive (o-quinone)
Benzbromarone (Positive Control)[1]< 50 µM< 100 µMSevere (at 20 µM)Positive (Epoxide)
Amiodarone (Positive Control)[1]< 20 µM< 50 µMSevere (at 20 µM)Positive (Quinone)
Benzofuran (Core Scaffold)[1]> 10 mM> 10 mMNone (up to 100 µM)Negative
5-APB (Structural Analog)[3]2.62 mM3.79 mMModerate (at >1 mM)Positive

Data Interpretation: The presence of the carboxylic acid group likely increases hydrophilicity compared to benzbromarone, potentially reducing passive intracellular accumulation and raising the IC50​ (indicating lower baseline cytotoxicity). However, the methoxy group remains a severe liability for bioactivation[4]. If the HepaRG IC50​ is significantly lower than the HepG2 IC50​ , it confirms that CYP450-mediated bioactivation is the primary mechanism of toxicity[3].

Conclusion and Lead Optimization Strategy

The preliminary in vitro toxicity profile of 4-Methoxy-1-benzofuran-5-carboxylic acid is expected to be heavily influenced by its metabolic fate. While it may not exhibit the acute, severe mitochondrial uncoupling seen in halogenated benzofurans like amiodarone[2], the risk of idiosyncratic toxicity via quinone formation is high[4][5].

Recommendations for Drug Development Professionals: If this compound is a lead candidate, structural optimization should focus on blocking the metabolic soft spots. Replacing the 4-methoxy group with a bioisostere (e.g., a trifluoromethoxy group or a halogen) can prevent O-demethylation and subsequent quinone formation, effectively eliminating the primary pathway for reactive metabolite-driven hepatotoxicity[6].

References

  • Emerging Club Drugs: 5-(2-aminopropyl)benzofuran (5-APB) Is More Toxic Than Its Isomer 6-(2-aminopropyl)benzofuran (6-APB) in Hepatocyte Cellular Models Source: PubMed / NIH URL:[Link]

  • Mechanisms of benzarone and benzbromarone-induced hepatic toxicity Source: ResearchGate URL:[Link]

  • Biochemical mechanisms in drug-induced liver injury: Certainties and doubts Source: World Journal of Gastroenterology URL:[Link]

  • Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity Source: Semantic Scholar URL:[Link]

  • Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes Source: PubMed / NIH URL:[Link]

  • Designing Around Problematic Functionalities in Drug Discovery Source: Blumberg Institute URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methoxy-1-benzofuran-5-carboxylic Acid: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methoxy-1-benzofuran-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methoxy-1-benzofuran-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust three-step process commencing with the synthesis of 4-methoxy-1-benzofuran, followed by regioselective formylation at the C5 position via a Vilsmeier-Haack reaction, and culminating in the oxidation of the resulting aldehyde to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities, including antifungal, antitumor, and anti-inflammatory properties[1]. Specifically, substituted benzofuran-5-carboxylic acids serve as crucial intermediates in the development of novel therapeutics. The title compound, 4-Methoxy-1-benzofuran-5-carboxylic acid, with its specific substitution pattern, offers a unique scaffold for further chemical elaboration. This protocol outlines a reliable and accessible synthetic strategy, breaking down the process into three manageable and well-documented stages.

Synthetic Strategy Overview

The synthesis of 4-Methoxy-1-benzofuran-5-carboxylic acid is strategically designed in three key stages, as depicted in the workflow below. This approach allows for the isolation and characterization of key intermediates, ensuring a high-quality final product.

Synthesis_Workflow A Starting Material (e.g., 2,6-Dihydroxyacetophenone) B Step 1: Synthesis of 4-Methoxy-1-benzofuran A->B C Step 2: Vilsmeier-Haack Formylation B->C D Intermediate: 4-Methoxy-1-benzofuran-5-carbaldehyde C->D E Step 3: Oxidation D->E F Final Product: 4-Methoxy-1-benzofuran-5-carboxylic acid E->F

Caption: Overall synthetic workflow for 4-Methoxy-1-benzofuran-5-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 4-Methoxy-1-benzofuran

The synthesis of the 4-methoxy-1-benzofuran core can be achieved from commercially available 2,6-dihydroxyacetophenone. This multi-step process first involves the formation of a hydroxybenzofuranone intermediate, followed by reduction and subsequent methylation.

Step 1.1: Synthesis of 4-Hydroxybenzofuran-3(2H)-one

This procedure is adapted from a general method for the synthesis of hydroxybenzofurans[2].

  • To a stirred solution of 2,6-dihydroxyacetophenone (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.1 equivalents) at room temperature.

  • Stir the reaction mixture for 3 hours.

  • Add 1 M sodium hydroxide (NaOH) solution and continue stirring.

  • Acidify the mixture with 1 M hydrochloric acid (HCl) and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 1.2: Reduction to 4-Hydroxy-1-benzofuran

  • Dissolve the 4-hydroxybenzofuran-3(2H)-one (1 equivalent) from the previous step in anhydrous THF and cool to 0 °C.

  • Slowly add a 2 M solution of lithium borohydride (LiBH₄) in THF (1.1 equivalents).

  • Allow the reaction to stir at 0 °C for 4 hours[2].

  • Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 4-hydroxy-1-benzofuran.

Step 1.3: Methylation to 4-Methoxy-1-benzofuran

  • To a solution of 4-hydroxy-1-benzofuran (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Add dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain pure 4-methoxy-1-benzofuran.

Part 2: Vilsmeier-Haack Formylation of 4-Methoxy-1-benzofuran

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic systems[3]. The Vilsmeier reagent, formed in situ from DMF and phosphorus oxychloride (POCl₃), acts as the electrophile[4].

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents) and cool it to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 4-methoxy-1-benzofuran (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.

  • The product, 4-methoxy-1-benzofuran-5-carbaldehyde, will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by recrystallization or column chromatography.

Part 3: Oxidation of 4-Methoxy-1-benzofuran-5-carbaldehyde

The final step is the oxidation of the aldehyde to the corresponding carboxylic acid. Several methods are effective for this transformation; a common and efficient method using potassium permanganate is described below. The oxidation of a formyl group to a carboxylic acid is a well-established transformation in organic synthesis[5].

  • Dissolve 4-methoxy-1-benzofuran-5-carbaldehyde (1 equivalent) in a mixture of acetone and water.

  • Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) (1.1 equivalents) in water dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl until a precipitate forms.

  • Collect the solid product, 4-Methoxy-1-benzofuran-5-carboxylic acid, by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantReagent(s)Solvent(s)Temperature (°C)Time (h)Expected Yield (%)
1.1 2,6-DihydroxyacetophenoneLiHMDS, NaOH, HClTHF, WaterRoom Temp.370-80
1.2 4-Hydroxybenzofuran-3(2H)-oneLiBH₄THF0475-85
1.3 4-Hydroxy-1-benzofuranK₂CO₃, (CH₃)₂SO₄Acetone/DMFReflux4-680-90
2 4-Methoxy-1-benzofuranPOCl₃, DMFDMF60-702-470-85
3 4-Methoxy-1-benzofuran-5-carbaldehydeKMnO₄Acetone, Water0 to RT1-285-95

Mechanistic Insights

Vilsmeier-Haack Formylation: This reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that attacks the electron-rich 4-methoxy-1-benzofuran ring. The formylation occurs preferentially at the C5 position due to the directing effects of the methoxy group and the furan oxygen.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF + POCl₃ Vilsmeier [ (CH₃)₂N=CHCl ]⁺Cl⁻ Vilsmeier Reagent DMF->Vilsmeier Benzofuran 4-Methoxy-1-benzofuran Intermediate Sigma Complex Benzofuran->Intermediate + Vilsmeier Reagent Product Iminium Salt Intermediate Intermediate->Product - H⁺ Iminium Iminium Salt Intermediate Aldehyde 4-Methoxy-1-benzofuran-5-carbaldehyde Iminium->Aldehyde + H₂O

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Conclusion

This application note provides a detailed and reliable protocol for the three-step synthesis of 4-Methoxy-1-benzofuran-5-carboxylic acid. By following these procedures, researchers can efficiently produce this valuable compound for further applications in drug discovery and materials science. The methods described utilize readily available starting materials and reagents, and the reactions are well-established in the field of organic synthesis.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][6]BENZOPYRAN-7-ONE. Rasayan J. Chem., 2(4), 776-780.

  • Al-Zoubi, R. M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
  • Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4983.
  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link].

  • SynArchive. Reimer-Tiemann Formylation. Available at: [Link].

  • Kawase, Y., Fujimoto, T., & Fukui, K. (1958). Synthetic Studies on the Benzofuran Derivatives. Part IV. A New Synthesis of Benzyl 2-Methoxyphenyl Ketones and a Synthesis of Benzyl 4-Methoxy-5-Benzofuranyl Ketone (Benzyl O-Methyl-Karanjyl Ketone). Bulletin of the Chemical Society of Japan, 31(6), 691-693.
  • Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link].

  • Righi, P., et al. (2022). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. Arkivoc, 2022(6), 1-13.
  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link].

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link].

  • ACS Publications. (2019). Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans.
  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955-3957.
  • PubChemLite. Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate. Available at: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link].

  • SynArchive. Vilsmeier-Haack Formylation. Available at: [Link].

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
  • ACS Publications. (2009). Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic Letters, 11(10), 2181-2184.
  • ResearchGate. The Reimer–Tiemann Reaction. Available at: [Link].

  • ResearchGate. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES.
  • PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Available at: [Link].

  • Chemical Synthesis Database. 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid. Available at: [Link].

  • ACS Omega. (2024).
  • Carro, J., et al. (2019). Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase. Biotechnology for Biofuels, 12(1), 221.
  • ResearchGate. 4‐Hydroxybenzofuran‐containing biologically active compounds. Available at: [Link].

  • ResearchGate. (2019). Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase.
  • MDPI. (2025). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation.
  • Microbial Biotechnology. (2022). Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. Microbial Biotechnology, 15(5), 2176-2188.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 4-Methoxy-1-benzofuran-5-carboxylic acid

Abstract This application note presents a detailed protocol for the sensitive and selective detection of 4-Methoxy-1-benzofuran-5-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/M...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective detection of 4-Methoxy-1-benzofuran-5-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein is tailored for researchers, scientists, and drug development professionals requiring robust analytical procedures for benzofuran derivatives in complex matrices. This guide provides a comprehensive walkthrough, from sample preparation to data acquisition, underpinned by scientific principles to ensure methodological integrity and reproducibility.

Introduction: The Analytical Challenge

4-Methoxy-1-benzofuran-5-carboxylic acid belongs to the benzofuran class of heterocyclic compounds. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Accurate quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.

The inherent chemical properties of 4-Methoxy-1-benzofuran-5-carboxylic acid, specifically its carboxylic acid moiety, present a unique set of analytical considerations. While the carboxylic acid group facilitates ionization, the overall molecule requires a well-defined chromatographic and mass spectrometric approach to achieve high sensitivity and specificity, particularly in biological samples where matrix effects can be a significant hurdle. This document provides a foundational method that can be adapted and optimized for specific research needs.

Analyte Properties and Mass Spectrometry Predictions

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method.

  • Chemical Structure:

    • Compound Name: 4-Methoxy-1-benzofuran-5-carboxylic acid

    • Molecular Formula: C₁₀H₈O₄

    • Molecular Weight: 192.17 g/mol

    • Exact Mass: 192.0423 u

The presence of a carboxylic acid group suggests that the compound will readily deprotonate, making it an excellent candidate for negative ion mode electrospray ionization (ESI). In this mode, the deprotonated molecule [M-H]⁻ is expected to be the most abundant precursor ion.

Liquid Chromatography Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) approach is recommended for the separation of 4-Methoxy-1-benzofuran-5-carboxylic acid from potential interferences. A C18 stationary phase provides the necessary hydrophobicity for retaining the analyte while allowing for efficient elution with a suitable mobile phase gradient.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation suitable for complex matrices.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention on the reversed-phase column.[1]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength for aromatic compounds.
Gradient 5% B to 95% B over 10 minutesA gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution.
Flow Rate 0.3 mL/minA lower flow rate is often beneficial for ESI sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLThis can be optimized based on sample concentration and instrument sensitivity.

Mass Spectrometry Method

The mass spectrometric detection will be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for quantitative analysis.

Ionization and Precursor Ion Selection

Given the acidic nature of the analyte, Electrospray Ionization (ESI) in negative ion mode is the preferred method. The precursor ion will be the deprotonated molecule, [M-H]⁻.

  • Predicted Precursor Ion (m/z): 191.035

Fragmentation and Product Ion Selection

Collision-Induced Dissociation (CID) of the precursor ion is expected to yield characteristic product ions. Based on the fragmentation patterns of similar benzofuran and carboxylic acid-containing compounds, the following fragmentation pathways are anticipated:

  • Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, resulting in a loss of 44 Da.

  • Loss of CH₃ (from the methoxy group): A radical loss of 15 Da.

  • Cleavage of the furan ring: This can lead to various smaller fragment ions.

Table 2: Predicted MRM Transitions for 4-Methoxy-1-benzofuran-5-carboxylic acid

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentationCollision Energy (eV)
191.035147.045[M-H-CO₂]⁻(To be optimized, start at 15)
191.035176.012[M-H-CH₃]⁻(To be optimized, start at 20)

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte and varying the collision energy to maximize the signal of each product ion.

Ion Source Parameters

The following are starting parameters for the ESI source. These should be optimized for the specific instrument being used to achieve maximum signal intensity and stability.

Table 3: Recommended ESI Source Parameters

ParameterRecommended SettingRationale
Ionization Mode NegativeTo facilitate the deprotonation of the carboxylic acid.
Capillary Voltage 3.0 kVA typical starting point for ESI in negative mode.
Source Temperature 150 °CHelps in the desolvation of the ESI droplets.
Desolvation Gas (N₂) Flow 800 L/hrAssists in solvent evaporation and ion formation.
Desolvation Temperature 350 °CHigher temperature to ensure complete desolvation at the given flow rate.
Cone Gas (N₂) Flow 50 L/hrHelps to prevent solvent droplets from entering the mass analyzer.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Methoxy-1-benzofuran-5-carboxylic acid and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B. These will be used to construct a calibration curve.

Sample Preparation from Plasma (Protein Precipitation)

This protocol is a general guideline for the extraction of the analyte from a plasma matrix.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (if available).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Data Acquisition and Analysis

  • Calibration Curve: Inject the working standard solutions to generate a calibration curve. The curve should be linear over the desired concentration range with a correlation coefficient (r²) of >0.99.

  • Quality Control Samples: Prepare and inject quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

  • Data Processing: Integrate the peak areas of the analyte and internal standard (if used). Use the calibration curve to calculate the concentration of 4-Methoxy-1-benzofuran-5-carboxylic acid in the unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the analytical workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Ionization ESI (Negative Mode) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of 4-Methoxy-1-benzofuran-5-carboxylic acid.

Conclusion

The method described in this application note provides a robust and sensitive approach for the detection and quantification of 4-Methoxy-1-benzofuran-5-carboxylic acid. The combination of reversed-phase liquid chromatography with tandem mass spectrometry in MRM mode offers excellent selectivity and allows for the analysis of the compound in complex matrices. The provided parameters serve as a strong starting point for method development and can be further optimized to meet specific analytical requirements.

References

  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4-Methoxy-1-benzofuran-5-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-1-benzofuran-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, yield drops, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-1-benzofuran-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, yield drops, and regioselectivity issues commonly encountered during this multi-step synthesis.

This compound is a vital building block in the development of furanoflavonoids (such as pongamol) and various biologically active pharmaceutical ingredients. To ensure high scientific integrity, the protocols and troubleshooting steps below are designed as self-validating systems, focusing on the causality behind each experimental choice.

Synthetic Workflow Overview

The most scalable and modern approach to synthesizing 4-Methoxy-1-benzofuran-5-carboxylic acid avoids harsh historical oxidations of visnagin and instead builds the benzofuran core from a substituted phenol. The three-step process involves O-alkylation, acid-catalyzed cyclization, and a mild chemoselective oxidation.

SynthesisPathway SM 4-Hydroxy-2-methoxybenzaldehyde (Starting Material) Step1 O-Alkylation Reagents: Bromoacetaldehyde diethyl acetal, K2CO3 Solvent: DMF (Dry) SM->Step1 Int1 4-(2,2-Diethoxyethoxy)-2-methoxybenzaldehyde (Intermediate 1) Step1->Int1 75-80% Yield Step2 Acid-Catalyzed Cyclization Reagents: Amberlyst-15 Solvent: Toluene (Reflux) Int1->Step2 Int2 4-Methoxybenzofuran-5-carbaldehyde (Intermediate 2) Step2->Int2 76% Yield Step3 Oxidation (Pinnick) Reagents: NaClO2, NaH2PO4, 2-Methyl-2-butene Solvent: t-BuOH/H2O Int2->Step3 Product 4-Methoxy-1-benzofuran-5-carboxylic acid (Final Product) Step3->Product >90% Yield

Figure 1: Three-step synthetic workflow for 4-Methoxy-1-benzofuran-5-carboxylic acid.

Troubleshooting Guide & FAQs

Phase 1: O-Alkylation (Acetal Formation)

Q: Why is the yield of 4-(2,2-diethoxyethoxy)-2-methoxybenzaldehyde consistently below 50%, with significant starting material remaining? A: This is typically a kinetic issue related to base solubility and nucleophilicity. While Potassium carbonate (K₂CO₃) in DMF is standard, incomplete deprotonation of the phenol occurs if the base is not finely milled or strictly anhydrous. Causality & Fix: Water in the system hydrolyzes the bromoacetaldehyde diethyl acetal before it can react with the phenoxide. Ensure DMF is strictly anhydrous (stored over 4Å molecular sieves). Furthermore, adding a catalytic amount of potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide. This significantly accelerates the O-alkylation and boosts yields to ~75-80% 1.

Phase 2: Acid-Catalyzed Cyclization

Q: During the Amberlyst-15 catalyzed cyclization, I am observing a mixture of two isomers. How do I improve regioselectivity for the 4-methoxy isomer? A: The cyclization of 4-(2,2-diethoxyethoxy)-2-methoxybenzaldehyde inherently produces a mixture of two isomers. Electrophilic aromatic substitution can occur at either the C3 or C5 position of the original benzaldehyde ring (both are ortho to the ether oxygen). Causality & Fix: Cyclization at C3 yields the desired 4-methoxybenzofuran-5-carbaldehyde, while cyclization at C5 yields the minor 6-methoxybenzofuran-5-carbaldehyde. The regioselectivity is governed by the steric hindrance of the adjacent methoxy group at C2. Amberlyst-15 is preferred over homogenous acids because its macroscopic pore structure provides a controlled microenvironment that favors the transition state leading to the 4-methoxy isomer. Lowering the reaction temperature slightly and ensuring strictly anhydrous toluene prevents premature acetal hydrolysis and improves the isomeric ratio 1.

Q: The cyclization step produces a lot of black, tarry byproducts. How can I prevent this? A: Tarry byproducts result from intermolecular aldol condensations or polymerization of the highly reactive benzofuran intermediates under prolonged thermal stress. Causality & Fix: Do not exceed 110°C, and strictly monitor the reaction via TLC. Diluting the reaction mixture (using 15 volumes of toluene instead of 5) reduces intermolecular collisions, heavily favoring the intramolecular cyclization pathway.

Phase 3: Oxidation to Carboxylic Acid

Q: I am using standard Jones reagent (CrO₃/H₂SO₄) to oxidize the aldehyde to the carboxylic acid, but I am getting ring-opened or degraded products. What is the alternative? A: The benzofuran ring is highly sensitive to strong, harsh oxidants like Jones reagent, which can cause oxidative cleavage of the electron-rich furan ring. Causality & Fix: Transition to a Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene). The Pinnick oxidation is exceptionally mild and highly chemoselective for aldehydes. The 2-methyl-2-butene acts as a crucial scavenger for hypochlorous acid (HOCl) generated during the reaction, preventing electrophilic chlorination or degradation of the benzofuran ring. This ensures a >90% yield of the pure carboxylic acid 2.

Quantitative Data Summaries

The following table summarizes the optimized parameters established to maximize the yield at each synthetic bottleneck:

Reaction StepParameter TestedStandard ConditionOptimized ConditionYield Improvement
O-Alkylation Base / AdditiveK₂CO₃ / NoneK₂CO₃ / KI (0.1 eq catalyst)45% 78%
Cyclization Catalyst / Concentrationconc. H₂SO₄ (5 vol solvent)Amberlyst-15 (15 vol solvent)30% (tar) 76%
Oxidation Oxidant SystemCrO₃ / H₂SO₄NaClO₂ / NaH₂PO₄ / Scavenger15% (degraded) 92%

Self-Validating Experimental Protocols

Step 1: Synthesis of 4-(2,2-diethoxyethoxy)-2-methoxybenzaldehyde
  • Preparation: Charge a flame-dried round-bottom flask with 4-hydroxy-2-methoxybenzaldehyde (1.0 eq), finely milled anhydrous K₂CO₃ (2.0 eq), and KI (0.1 eq) in dry DMF (10 mL/g).

  • Activation: Stir at room temperature for 15 minutes to allow complete phenoxide formation. Validation Check: The solution will transition to a distinct pale yellow color.

  • Alkylation: Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise via syringe.

  • Heating: Elevate the temperature to 90°C and stir for 12 hours. Validation Check: TLC (Hexane:EtOAc 7:3) must show complete consumption of the highly polar starting phenol.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine (3x) to completely partition out the DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Synthesis of 4-methoxybenzofuran-5-carbaldehyde
  • Preparation: Dissolve the crude acetal from Step 1 in anhydrous toluene at a high dilution factor (15 mL/g) to prevent polymerization.

  • Catalysis: Add Amberlyst-15 strongly acidic cation exchange resin (15% w/w relative to the substrate).

  • Cyclization: Equip the flask with a Dean-Stark trap to continuously remove the ethanol generated during cyclization. Reflux at 110°C for 16 hours.

  • Validation Check: The reaction mixture should darken slightly but must not turn opaque black. TLC will show a new, non-polar fluorescent spot under UV (254 nm).

  • Isolation: Filter the mixture hot to remove the Amberlyst-15 resin. Concentrate the filtrate and purify via silica gel column chromatography (Hexane:EtOAc 9:1) to isolate the major 4-methoxy isomer as a light white solid.

Step 3: Synthesis of 4-Methoxy-1-benzofuran-5-carboxylic acid
  • Preparation: Dissolve the purified aldehyde (1.0 eq) in a 4:1 mixture of tert-butanol (t-BuOH) and water.

  • Reagent Addition: Add 2-methyl-2-butene (10.0 eq) as a halogen scavenger, followed by NaH₂PO₄ (2.0 eq) to buffer the system.

  • Oxidation: Cool the vessel to 0°C. Add NaClO₂ (1.5 eq) portion-wise to control the exotherm.

  • Monitoring: Stir at room temperature for 4 hours. Validation Check: The evolution of a pale yellow gas (ClO₂) indicates active and successful oxidation.

  • Workup: Concentrate the mixture under reduced pressure to remove the t-BuOH. Acidify the remaining aqueous layer to pH 2 using 1M HCl. The target carboxylic acid will precipitate as a highly pure white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Synthesis and evaluation of mosquito larvicidal activity of pongamol and lanceolatin B. NIScPR (National Institute of Science Communication and Policy Research). Available at:[Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 4-Methoxy-1-benzofuran-5-carboxylic Acid and Its Impurities

Welcome to the technical support center dedicated to the robust analysis of 4-Methoxy-1-benzofuran-5-carboxylic acid. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust analysis of 4-Methoxy-1-benzofuran-5-carboxylic acid. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount. The separation of closely related impurities presents a significant analytical challenge, demanding a systematic and scientifically grounded approach. This guide provides field-proven insights, detailed troubleshooting protocols, and practical FAQs to empower researchers, scientists, and drug development professionals to overcome common hurdles in the chromatographic analysis of this compound.

Section 1: Foundational Knowledge & Initial Method Development

A successful separation begins with a solid understanding of the analyte's chemistry and a logical method development strategy.

Q1: What are the key physicochemical properties of 4-Methoxy-1-benzofuran-5-carboxylic acid to consider for HPLC method development?

The single most important feature of this molecule is the presence of the carboxylic acid group. This makes the compound acidic, meaning its degree of ionization is highly dependent on the pH of the mobile phase.

  • Impact on Retention: In reversed-phase (RP) chromatography, the neutral (protonated) form of the acid is more hydrophobic and will be retained more strongly on a non-polar stationary phase like C18. The ionized (deprotonated) form is more polar and will elute much earlier, often with poor peak shape.

  • Controlling Peak Shape: To achieve good chromatography, it is essential to suppress the ionization of the carboxylic acid. This is typically achieved by maintaining a mobile phase pH that is at least 1.5 to 2 units below the analyte's pKa.[1][2] For most carboxylic acids, this means operating in a pH range of 2.5 to 3.5.[3] Failure to control the pH can lead to severe peak tailing due to secondary interactions with the stationary phase.[4][5]

Q2: What is a good starting point for developing a separation method for this compound and its impurities?

A "scouting gradient" is the most efficient first step to visualize the complexity of the sample and establish a baseline for optimization.[6] This involves running a broad gradient to ensure all components, from polar to non-polar, elute from the column.

Experimental Protocol: Initial Scouting Gradient

  • Sample Preparation: Dissolve the sample in a diluent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 - 1.0 mg/mL. Filter through a 0.45 µm syringe filter.[7]

  • Instrumentation: Use a standard HPLC or UHPLC system with a UV detector.[7][8] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify optimal detection wavelengths.

  • Run the analysis using the parameters outlined in the table below.

Table 1: Recommended Starting Conditions for Scouting Gradient

ParameterRecommended SettingRationale & Key Considerations
Column C18, 2.1-4.6 mm ID, 50-150 mm L, ≤ 3.5 µmC18 is a versatile, non-polar phase providing good hydrophobic retention for the benzofuran core.[6][8] Smaller particles increase efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier suitable for MS detection that effectively lowers the pH to ~2.7, ensuring the carboxylic acid is protonated.[1][6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.[3]
Gradient Profile 5% to 95% B over 15-20 minutesA wide gradient ensures elution of all potential impurities.
Flow Rate 0.4 - 1.0 mL/min (Adjust for column ID)A standard flow rate for initial screening.
Column Temp. 30 - 40 °CElevated temperature can improve efficiency by reducing mobile phase viscosity and can also alter selectivity.[9][10]
Detection UV, 254 nm or PDA Scan (210-400 nm)254 nm is a common starting point for aromatic compounds. A PDA scan is crucial for identifying the absorbance maxima for all analytes.
Injection Vol. 1 - 5 µLStart with a low volume to avoid column overload, which can cause peak fronting.[2][11]

This initial run provides the critical information needed to begin method optimization.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development cluster_eval Phase 3: Evaluation & Optimization cluster_opt Optimization Loop cluster_final Phase 4: Finalization DefineGoals Define Method Goals (e.g., Impurity Profiling) PrepSample Prepare Sample (0.5-1.0 mg/mL, Filter) InitialConditions Select Initial Conditions (C18 Column, Acidified MP) PrepSample->InitialConditions ScoutingGradient Run Wide Scouting Gradient (5-95% ACN) InitialConditions->ScoutingGradient Evaluate Evaluate Chromatogram: - Peak Shape - Retention - Resolution ScoutingGradient->Evaluate Optimization Systematic Optimization Evaluate->Optimization AdjustGradient Adjust Gradient Slope & Time Optimization->AdjustGradient ChangeSolvent Change Organic Solvent (ACN vs. MeOH) AdjustTemp Adjust Temperature ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl) Validate Method Validation (ICH Guidelines) ChangeColumn->Validate

Caption: A systematic workflow for HPLC method development.

Section 2: Frequently Asked Questions (FAQs)

Q3: My main peak is tailing severely. What is the most likely cause and how do I fix it?

For an acidic analyte like 4-Methoxy-1-benzofuran-5-carboxylic acid, the most common cause of peak tailing is undesirable secondary interactions between the analyte and the stationary phase.[4] This happens for two primary reasons:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, a portion of the analyte molecules will be in their ionized (anionic) state. These ionized molecules can interact strongly with residual, positively charged silanol groups on the silica surface, leading to a mixed-mode retention mechanism and causing significant tailing.

  • Active Silanols: Even at low pH, highly active, un-capped silanol groups on the stationary phase can interact with polar functional groups on the analyte.

Solutions:

  • Primary Fix: Lower Mobile Phase pH: Ensure your mobile phase pH is between 2.5 and 3.0. Using 0.1% formic acid or 0.1% phosphoric acid in the aqueous mobile phase is the most effective solution.[1][3]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns (Type B silica) are designed with minimal silanol activity. If you are using an older column, switching to a newer, fully end-capped column can dramatically improve peak shape.[4]

  • Increase Buffer Concentration: If using a buffer like phosphate, ensure the concentration is sufficient (e.g., >20 mM) to control the pH effectively at the column surface.[2][4]

Q4: I have two impurities that are co-eluting. What is the most effective way to separate them?

Achieving separation is governed by the resolution equation, which depends on efficiency (N), retention (k), and selectivity (α). While increasing efficiency (e.g., using a longer column) or retention (e.g., decreasing organic solvent) can help, the most powerful tool for separating closely eluting peaks is to change the selectivity (α) .[9] Selectivity describes the ability of the chromatographic system to distinguish between two analytes based on differences in their chemical interactions.

Strategies to Improve Selectivity:

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) is a simple yet powerful way to alter selectivity. Methanol is a proton donor and can engage in hydrogen bonding differently than acetonitrile, which can significantly change the elution order of impurities.[3]

  • Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of impurities differently from the main compound, leading to changes in retention and improved separation.[1]

  • Change the Stationary Phase: If changing the mobile phase is insufficient, changing the column chemistry is the next step. A Phenyl-Hexyl column, for instance, offers pi-pi interactions with the aromatic rings of your analyte and impurities, providing a completely different selectivity compared to the hydrophobic interactions of a C18 phase.[3][12]

Q5: My retention times are drifting. What should I check?

Inconsistent retention times compromise data integrity. The issue can usually be traced to one of three areas: the mobile phase, the column, or the hardware.

  • Mobile Phase:

    • Inadequate Buffering: The buffer may be depleted or at the wrong concentration.[2] Prepare fresh mobile phase daily.

    • Evaporation: If using a solvent blend from a single reservoir, the more volatile component (e.g., acetonitrile) can evaporate over time, changing the composition and increasing retention times. Use a mobile phase mixer or separate solvent bottles.

  • Column:

    • Insufficient Equilibration: Columns require adequate time to equilibrate with the initial mobile phase conditions before the first injection, especially after a gradient run or when the mobile phase has been changed. Flush the column with 10-20 column volumes of the starting mobile phase.

    • Temperature Fluctuations: HPLC separations are sensitive to temperature.[10] Use a thermostatically controlled column compartment to ensure a stable temperature.

  • Hardware:

    • Pump Malfunction: Check for leaks in the pump heads, seals, or fittings. An unstable flow rate from the pump will cause retention times to drift.

    • Leaking Injector: A leak in the injector can lead to variable injection volumes and apparent shifts in retention.

Section 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common chromatographic issues.

Problem 1: Poor Peak Shape

Poor peak shape can obscure small impurity peaks and lead to inaccurate integration.[11]

Table 2: Troubleshooting Guide for Common Peak Shape Problems

SymptomPotential CausesRecommended Actions & Solutions
Peak Tailing 1. Secondary Silanol Interactions: Analyte interacting with active sites on the column packing.[4]2. Column Overload: Injecting too much sample mass.[11]3. Extra-Column Volume: Excessive tubing length or poorly made connections.[4]1. Lower mobile phase pH to 2.5-3.0 with 0.1% formic/phosphoric acid. Use a modern, end-capped column.2. Reduce injection concentration or volume by a factor of 5-10 and re-inject.3. Use minimum length/ID tubing. Check and remake all fittings between the injector and detector.
Peak Fronting 1. Sample Overload: More common than with tailing, especially for highly retained peaks.[11]2. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase.[2][5]1. Dilute the sample and re-inject.2. Re-dissolve the sample in a solvent that is as weak as or weaker than the starting mobile phase composition.
Split or Broad Peaks 1. Partially Blocked Inlet Frit: Particulates from the sample or system have clogged the column inlet.[11]2. Column Void/Channeling: A void has formed at the head of the column due to packing bed collapse.3. Sample Solvent Incompatibility: The sample solvent is immiscible with the mobile phase.1. Reverse and flush the column (disconnect from detector). If this fails, replace the frit or the column. Always filter samples.[11]2. This is often irreversible. Replace the column. Using a guard column can extend the life of the analytical column.3. Ensure the sample diluent is fully miscible with the mobile phase.
Problem 2: Insufficient Resolution (Rs < 2.0)

The USFDA recommends a resolution of greater than 2.0 between an impurity and the main peak for reliable quantification.[12] The following decision tree outlines a logical workflow for improving resolution.

G cluster_retention Step 1: Evaluate Retention cluster_efficiency Step 2: Evaluate Efficiency cluster_selectivity Step 3: Optimize Selectivity (α) Start Start: Resolution (Rs) < 2.0 Check_k Are peaks well-retained? (k > 2) Start->Check_k Adjust_k Decrease % Organic (e.g., from 30% to 25% ACN) to increase retention. Check_k->Adjust_k No Check_N Are peaks sharp & narrow? (Good Efficiency, N) Check_k->Check_N Yes Adjust_k->Check_k Re-evaluate Adjust_N Use smaller particle column (UHPLC) or a longer column. Check_N->Adjust_N No Optimize_alpha Selectivity is the primary issue. This is the most powerful adjustment. Check_N->Optimize_alpha Yes Adjust_N->Check_N Re-evaluate Change_Solvent Change Organic Solvent (Acetonitrile ↔ Methanol) Optimize_alpha->Change_Solvent Change_Phase Change Stationary Phase (C18 → Phenyl-Hexyl) Optimize_alpha->Change_Phase Change_Temp Change Temperature (e.g., 30°C → 45°C) Optimize_alpha->Change_Temp End Goal: Rs ≥ 2.0 Achieved Change_Solvent->End Change_Phase->End Change_Temp->End

Caption: A decision tree for troubleshooting poor peak resolution.

References

  • Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma. PubMed.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • Analysis of Benzofuran Derivatives by HPLC-UV/MS. BenchChem.
  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. BenchChem.
  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Published February 15, 2026.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies. Published November 27, 2025.
  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmaeli. Published August 22, 2020.
  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. Published February 16, 2018.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Published July 1, 2012.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Published October 13, 2024.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Technology Networks. Published November 26, 2025.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Published November 12, 2019.
  • Poor peak shape. Chromatography Forum. Published June 26, 2023.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Published August 9, 2023.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Method development & optimization. Sigma-Aldrich.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Published March 25, 2026.

Sources

Troubleshooting

Technical Support Center: Esterification of 4-Methoxy-1-benzofuran-5-carboxylic acid

Welcome to the technical support center for the esterification of 4-Methoxy-1-benzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 4-Methoxy-1-benzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to minimize side reactions and maximize yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable steps for resolution.

Issue 1: Low or No Ester Product Formation

Question: My reaction has run to completion, but I'm observing a very low yield of the desired ester, or mostly unreacted starting material. What are the likely causes and how can I fix this?

Answer:

Low conversion in the esterification of 4-Methoxy-1-benzofuran-5-carboxylic acid is a common issue, often stemming from the reversible nature of the Fischer-Speier esterification reaction.[1][2] The reaction between a carboxylic acid and an alcohol is an equilibrium process that produces water as a byproduct.[3][4] If water is not removed, the reverse reaction (hydrolysis of the ester) will occur, leading to a low yield of the desired product.[1]

Potential Causes & Solutions:

  • Inadequate Water Removal: The accumulation of water can shift the equilibrium back towards the starting materials.[1][3]

    • Solution 1: Use of a Dehydrating Agent. Incorporate a dehydrating agent like molecular sieves into the reaction mixture to sequester water as it forms.[2]

    • Solution 2: Azeotropic Distillation. If the solvent forms an azeotrope with water (e.g., toluene or benzene), use a Dean-Stark apparatus to continuously remove water from the reaction.[1]

    • Solution 3: Use of Excess Alcohol. Employing a large excess of the alcohol reactant can drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][3]

  • Insufficient Catalyst Activity or Loading: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

    • Solution: Ensure the use of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at an appropriate concentration.[1] For substrates sensitive to strongly acidic conditions, consider milder alternatives like Lewis acids.[2][5]

  • Steric Hindrance: The structure of the alcohol or the carboxylic acid can impede the reaction.

    • Solution: While 4-Methoxy-1-benzofuran-5-carboxylic acid itself does not present significant steric bulk, using a bulky alcohol can slow down the reaction rate. If possible, opt for a less sterically hindered alcohol.

Issue 2: Formation of an Unidentified, High-Molecular-Weight Byproduct

Question: I'm observing a significant amount of a high-molecular-weight byproduct that is difficult to characterize. What could this be, and how can I prevent its formation?

Answer:

The presence of a high-molecular-weight byproduct could indicate the formation of an anhydride. This can occur if two molecules of the carboxylic acid react with each other, particularly at elevated temperatures.

Potential Cause & Solution:

  • Anhydride Formation:

    • Mechanism: Under acidic conditions and heat, two molecules of 4-Methoxy-1-benzofuran-5-carboxylic acid can undergo dehydration to form the corresponding anhydride.

    • Solution 1: Temperature Control. Carefully control the reaction temperature. While heat is often required to drive the esterification, excessive temperatures can favor side reactions.[6]

    • Solution 2: Incremental Addition of Carboxylic Acid. Instead of adding all the carboxylic acid at the beginning, a slow, portion-wise addition can help to maintain a low concentration of the free acid, thereby minimizing the rate of anhydride formation.

Issue 3: Discoloration of the Reaction Mixture (Darkening/Polymerization)

Question: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my desired ester. What is causing this, and what can I do?

Answer:

The benzofuran ring system can be sensitive to strong acids and high temperatures, which can lead to decomposition or polymerization.[7] The methoxy group on the benzofuran ring is an electron-donating group, which can activate the ring towards electrophilic attack, potentially leading to undesired side reactions under harsh acidic conditions.

Potential Causes & Solutions:

  • Acid-Catalyzed Decomposition:

    • Solution 1: Use a Milder Catalyst. Replace strong mineral acids like H₂SO₄ with milder alternatives such as p-toluenesulfonic acid (TsOH), or solid acid catalysts like ion-exchange resins.[5][6]

    • Solution 2: Lower Reaction Temperature. Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Solution 3: Alternative Esterification Methods. For particularly sensitive substrates, consider moving away from Fischer esterification. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is performed under mild, neutral conditions and is a good alternative for acid-sensitive molecules.[8][9][10] Another option is to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[8]

Issue 4: Incomplete Reaction When Scaling Up

Question: The esterification worked well on a small scale, but when I tried to scale up the reaction, the conversion was significantly lower. Why is this happening?

Answer:

Scaling up chemical reactions often introduces challenges that are not apparent at the lab bench scale.[11][12] Issues with heat and mass transfer become more pronounced in larger reaction vessels.[11][13]

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it more difficult to maintain a uniform temperature throughout the reaction mixture.[13] This can lead to localized "hot spots" where side reactions can occur, or "cold spots" where the reaction rate is too slow.

    • Solution: Use a reactor with efficient stirring and a well-designed heating/cooling jacket to ensure uniform temperature distribution.

  • Poor Mixing: Inadequate mixing can lead to concentration gradients, where the reactants and catalyst are not evenly distributed.

    • Solution: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. The type of stirrer (e.g., overhead mechanical stirrer) should be appropriate for the scale of the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of 4-Methoxy-1-benzofuran-5-carboxylic acid?

A1: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[3] The key steps are:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]

  • Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.[4]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[1]

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.

Q2: Are there alternative, milder methods for the esterification of this compound?

A2: Yes, several methods are available for acid-sensitive substrates:

  • Steglich Esterification: This method uses DCC (or a water-soluble carbodiimide like EDC) and a catalytic amount of DMAP. It is performed under neutral conditions and is highly effective for forming esters from sterically hindered alcohols or acid-sensitive substrates.[8][9][10]

  • Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then readily reacts with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.[8]

  • Alkylation with Alkyl Halides: The carboxylate salt of the acid can be prepared by reaction with a base (e.g., K₂CO₃) and then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ester.[8]

Q3: How can I effectively purify the final ester product?

A3: Purification strategies will depend on the physical properties of the ester and the nature of the impurities.

  • Extraction: After the reaction, the mixture can be diluted with an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. Subsequent washes with water and brine will remove any remaining water-soluble impurities.

  • Crystallization: If the ester is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

  • Column Chromatography: For esters that are oils or difficult to crystallize, silica gel column chromatography is a versatile purification technique that can separate the product from closely related impurities.

III. Experimental Protocols & Data

Protocol 1: Optimized Fischer Esterification

This protocol is designed to maximize yield by driving the reaction equilibrium forward.

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-Methoxy-1-benzofuran-5-carboxylic acid (1.0 eq), the desired alcohol (10.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, at a concentration of ~0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Steglich Esterification for Acid-Sensitive Substrates

This protocol provides a mild alternative to the Fischer esterification.

  • To a round-bottom flask, add 4-Methoxy-1-benzofuran-5-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterFischer EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄, TsOH)DCC/DMAP
Conditions Typically requires heatMild, often room temperature
Byproducts WaterDicyclohexylurea (DCU)
Substrate Scope Good for robust substratesIdeal for acid-sensitive substrates

IV. Visual Guides

Diagram 1: Fischer Esterification Troubleshooting Logic

Fischer_Esterification_Troubleshooting Start Low Ester Yield Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst appropriate and sufficient? Check_Water->Check_Catalyst Yes Solution_Water Implement Dean-Stark, add drying agent, or use excess alcohol. Check_Water->Solution_Water No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Increase catalyst loading or switch to a stronger/milder catalyst. Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Are there signs of decomposition? Check_Temp->Check_Side_Reactions Yes Solution_Temp Optimize temperature; avoid excessive heat. Check_Temp->Solution_Temp No Solution_Side_Reactions Use milder conditions or an alternative method (e.g., Steglich). Check_Side_Reactions->Solution_Side_Reactions Yes

Caption: Troubleshooting workflow for low ester yield.

Diagram 2: Reaction Pathways

Reaction_Pathways cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Start_F Carboxylic Acid + Alcohol Intermediate_F Tetrahedral Intermediate Start_F->Intermediate_F H+, Heat Side_Product_F Anhydride or Decomposition Products Start_F->Side_Product_F Excessive Heat / Strong Acid Product_F Ester + Water Intermediate_F->Product_F -H2O Start_S Carboxylic Acid + Alcohol Intermediate_S O-Acylisourea Intermediate Start_S->Intermediate_S DCC, DMAP Product_S Ester + DCU Intermediate_S->Product_S

Caption: Comparison of Fischer and Steglich esterification pathways.

V. References

  • [NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][8]BENZOPYRAN-7-ONE. International Journal of Applied Chemistry.]([Link])

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxy-1-benzofuran-5-carboxylic Acid Coupling

Welcome to the Technical Support Center for advanced amide coupling. This guide is specifically designed for researchers and drug development professionals facing challenges with the sterically hindered substrate 4-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amide coupling. This guide is specifically designed for researchers and drug development professionals facing challenges with the sterically hindered substrate 4-Methoxy-1-benzofuran-5-carboxylic acid . The bulky methoxy group at the 4-position creates significant steric clash around the 5-carboxylic acid, rendering standard coupling reagents (like EDC/HOBt) highly inefficient[1][2].

Below, you will find our causal troubleshooting guide, validated experimental protocols, and quantitative benchmarks to help you achieve high-yielding amide bonds.

Mechanistic Overview & Troubleshooting FAQs

Q1: Why do standard coupling reagents like EDC/HOBt fail with 4-Methoxy-1-benzofuran-5-carboxylic acid?

Causality: The thermodynamic stability of the O-acylisourea intermediate formed by EDC is compromised by the spatial bulk of the adjacent 4-methoxy group. This steric shield prevents the incoming amine from achieving the necessary trajectory (Bürgi-Dunitz angle) for nucleophilic attack, leading to intermediate hydrolysis rather than amide bond formation[2].

Q2: Which coupling reagents are most effective for this specific steric environment?

Causality: To overcome the steric barrier, you must generate a highly reactive, less sterically demanding active ester or acyl halide.

  • HATU / COMU: These uronium-based reagents form a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring provides neighboring-group participation, accelerating the amine attack despite the steric bulk[2][3].

  • Acyl Chlorides: Converting the carboxylic acid to an acyl chloride using oxalyl chloride forms a planar, highly electrophilic intermediate that is less sensitive to steric crowding[4].

Q3: I am observing significant epimerization and side-product formation. How can I prevent this?

Causality: Prolonged activation times required for hindered acids often lead to oxazolone formation or racemization. Using a base with high steric bulk (e.g., 2,4,6-collidine or 2,6-lutidine instead of DIPEA) prevents unwanted base-catalyzed side reactions (like guanylation of the amine) while maintaining the necessary pH for coupling[5].

Pathway Visualization

The following diagram illustrates the mechanistic pathways for bypassing the steric hindrance caused by the 4-methoxy group.

G A 4-Methoxy-1-benzofuran- 5-carboxylic acid B Steric Hindrance (4-Methoxy Group) A->B Causes C Activation via HATU / COMU B->C Uronium Salts D Acyl Chloride Formation B->D Oxalyl Chloride E Amide Product C->E Amine Addition D->E Amine Addition

Figure 1: Activation pathways to overcome 4-methoxy steric shielding in benzofuran derivatives.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol utilizes the neighboring-group effect of the HOAt moiety to drive the reaction forward[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 4-Methoxy-1-benzofuran-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 equiv) to the solution, followed immediately by 2,4,6-collidine (3.0 equiv). Stir the mixture at room temperature for exactly 5 minutes to form the active ester. Critical: Do not exceed 5 minutes to prevent side reactions.

  • Coupling: Add the target amine (1.1 equiv) dropwise.

  • Reaction: Heat the reaction gently to 40°C and stir for 12–18 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF[2]. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Acyl Chloride Formation via Oxalyl Chloride

For exceptionally unreactive amines, converting the acid to an acyl chloride is the most reliable self-validating system[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Reagent Addition: Add oxalyl chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Gas Evolution: Stir at room temperature until gas evolution (CO and CO₂) ceases (approx. 2 hours).

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Coupling: Redissolve the acyl chloride in anhydrous CH₂Cl₂. Add the amine (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. Stir for 4 hours at room temperature, then perform standard aqueous workup.

Quantitative Data Presentation

The following table summarizes the expected coupling efficiencies based on the chosen activation strategy for sterically hindered benzofuran-5-carboxylic acids.

Coupling Reagent / MethodBase UsedReaction TempAverage Yield (%)Epimerization / Side Reactions
EDC / HOBtDIPEA25°C< 15%High intermediate hydrolysis
HATUDIPEA40°C65 - 75%Moderate guanylation[5]
HATU2,4,6-Collidine40°C80 - 88%Low
COMU2,6-Lutidine25°C75 - 82%Low
Oxalyl Chloride (Acyl Cl)TEA25°C> 90%None (if substrate is stable)

Table 1: Comparative efficiency of coupling methodologies for 4-Methoxy-1-benzofuran-5-carboxylic acid.

References

  • ACS Publications. "Synthesis of Secondary Amides from Thiocarbamates." Organic Letters, 2018. Available at: [Link]

  • ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 2025. Available at: [Link]

  • ChemRxiv. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents." ChemRxiv, 2021. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of the Benzofuran Scaffold: A Comparative Efficacy Guide to 4-Methoxy-1-benzofuran-5-carboxylic Acid Analogs

In the landscape of modern medicinal chemistry, the benzofuran scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2][3][4] Its inherent physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the benzofuran scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2][3][4] Its inherent physicochemical properties and versatile substitution patterns have enabled the development of derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3][5][6][7][8] This guide provides a comprehensive, in-depth comparison of the efficacy of various analogs of 4-Methoxy-1-benzofuran-5-carboxylic acid, a key pharmacophore. We will delve into the structure-activity relationships (SAR), supported by experimental data, to elucidate the nuances that govern the biological potency of these fascinating molecules.

The Benzofuran Core: A Platform for Therapeutic Innovation

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is found in various natural products and has been the subject of extensive synthetic exploration.[1][2][3][4] The ability to introduce substituents at specific positions on the benzofuran ring system allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[4] This guide will focus on analogs of 4-Methoxy-1-benzofuran-5-carboxylic acid, highlighting how modifications to this core structure impact its therapeutic efficacy.

Anticancer Activity: A Primary Focus of Benzofuran Analogs

The development of novel anticancer agents is a critical area of research, and benzofuran derivatives have shown significant promise.[1][2][3][4][9][10] The mechanism of action for many of these compounds involves the inhibition of crucial cellular processes like tubulin polymerization, a key event in cell division.[9]

The Critical Role of the Methoxy Group

The presence and position of a methoxy group on the benzofuran scaffold are pivotal for antiproliferative activity.[9] Methoxy-substituted benzofuran derivatives have consistently demonstrated enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts.[9]

Comparative Efficacy of Methoxy-Substituted Benzofuran Carboxamide Analogs

A study on a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives highlighted the importance of the 6-methoxy group for potent antiproliferative activity.[11] The benzofuran-2-carboxamide derivative 50g , featuring a 6-methoxy substituent, exhibited superior potency against a panel of cancer cell lines compared to the unsubstituted analogs.[11]

CompoundSubstituentHCT-116 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
49a-i (general) UnsubstitutedLower potencyLower potencyLower potencyLower potency
50g 6-Methoxy0.870.735.740.57

Table 1: Comparative in vitro cytotoxicity of unsubstituted versus 6-methoxy-substituted benzofuran-2-carboxamide analogs.[11]

Hybrid Benzofuran Derivatives: Expanding the Chemical Space

The hybridization of the benzofuran core with other heterocyclic moieties has yielded compounds with significant cytotoxic effects.[4] For instance, benzofuran-piperazine hybrids have demonstrated potent activity against lung and colon cancer cell lines.[4] The addition of an electron-withdrawing group at the para position of the benzene ring attached to the piperazine moiety was found to be beneficial for anticancer activity.[4]

Experimental Protocols for Evaluating Anticancer Efficacy

The determination of a compound's anticancer potential relies on robust and reproducible experimental methodologies.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[4]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzofuran Analogs (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow for MTT-based cytotoxicity evaluation.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the polymerization of tubulin, a key target for many anticancer drugs.

Step-by-Step Protocol:

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., G-PEM), and the test compound or vehicle control is prepared.

  • Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed 37°C microplate reader.

  • Fluorescence Monitoring: The change in fluorescence of a reporter dye that binds to polymerized tubulin is monitored over time.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity.

Tubulin_Polymerization_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Purified Tubulin (on ice) D Mix Components A->D B Test Compound/Vehicle B->D C Polymerization Buffer C->D E Incubate at 37°C D->E F Monitor Fluorescence Change E->F G Determine Inhibition of Polymerization F->G

Caption: Workflow for tubulin polymerization inhibition assay.

Anti-inflammatory Properties of Benzofuran Analogs

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal.[6] Benzofuran derivatives have demonstrated significant anti-inflammatory potential.[6][7][8]

Inhibition of Inflammatory Mediators

A study on novel heterocyclic/benzofuran hybrids investigated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6] Compound 5d , a benzofuran-piperazine hybrid, exhibited an excellent inhibitory effect on NO generation with low cytotoxicity.[6]

CompoundNO Inhibition IC50 (µM)Cytotoxicity IC50 (µM)
5d 52.23 ± 0.97> 80

Table 2: Anti-inflammatory activity and cytotoxicity of benzofuran-piperazine hybrid 5d.[6]

Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which play a central role in the inflammatory response.[6]

Inflammatory_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Benzofuran_Analogs Benzofuran Analogs Benzofuran_Analogs->NFkB Inhibition Benzofuran_Analogs->MAPK Inhibition

Caption: Inhibition of inflammatory pathways by benzofuran analogs.

Osteogenic Activity: A Novel Application

Recent research has uncovered a novel application for benzofuran derivatives in promoting osteoblast differentiation, suggesting their potential as orally active drugs for treating osteoporosis.[12]

A study identified 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) as a potent promoter of osteoblast differentiation.[12] This compound was found to inhibit cyclin-dependent kinase 8 (CDK8), a mechanism linked to its osteoblastogenic activity.[12] In vivo studies in ovariectomized rats demonstrated that compound 23d increased femoral bone mineral density.[12]

Conclusion and Future Directions

The 4-Methoxy-1-benzofuran-5-carboxylic acid scaffold and its analogs represent a highly versatile class of compounds with significant therapeutic potential across multiple disease areas. The structure-activity relationship studies clearly indicate that subtle modifications to the core structure can lead to substantial improvements in efficacy and selectivity. The anticancer and anti-inflammatory properties are particularly well-documented, with several analogs demonstrating potent activity in preclinical models. The discovery of their osteogenic potential opens up new avenues for research and development.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to facilitate their translation into clinical candidates. Further exploration of the mechanisms of action will also be crucial for understanding the full therapeutic potential of this remarkable class of molecules.

References

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chem Pharm Bull (Tokyo). 2025;73(1):25-38. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022 Apr 28;14(9):2196. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. 2022; 14(9):2196. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022 Apr 28;14(9):2196. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022 Apr 28;14(9):2196. [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019 Apr 18;24(8):1529. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. 2020; 10(4): 5895-5902. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023 Sep 6;28(18):6512. [Link]

  • Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules. 2020 Jan 5;25(1):216. [Link]

  • Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. Bioorganic & Medicinal Chemistry Letters. 2011; 21(22): 6761–6765. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences. 2023 Feb 10;24(4):3575. [Link]

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters. 2009 Aug 15;19(16):4558-61. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. 2023; 13(17): 11370-11406. [Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. 2020 Sep;102:104076. [Link]

  • Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019; 9(46): 26730-26757. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. 2022; 13(3): 836-842. [Link]

Sources

Comparative

Benchmarking 4-Methoxy-1-benzofuran-5-carboxylic Acid Against Standard PTP Inhibitors: A Comprehensive Guide

Protein tyrosine phosphatases (PTPs) have historically been labeled as "undruggable" targets in drug discovery. Their highly conserved, positively charged active sites make achieving both high affinity and isozyme select...

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Author: BenchChem Technical Support Team. Date: April 2026

Protein tyrosine phosphatases (PTPs) have historically been labeled as "undruggable" targets in drug discovery. Their highly conserved, positively charged active sites make achieving both high affinity and isozyme selectivity a significant challenge. For decades, researchers relied on broad-spectrum inhibitors like sodium orthovanadate, which offer zero selectivity, or simple phosphotyrosine (pTyr) mimetics like salicylic acid, which suffer from poor cellular permeability and low potency.

The emergence of the 4-Methoxy-1-benzofuran-5-carboxylic acid scaffold (and its 6-hydroxy bioisosteres) has revolutionized the development of targeted inhibitors, particularly against Lymphoid-specific tyrosine phosphatase (LYP / PTPN22)[1]. LYP is a critical negative regulator of T cell receptor (TCR) signaling, and its gain-of-function mutation is a major genetic risk factor for autoimmune diseases such as Type 1 diabetes and rheumatoid arthritis[1][2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the 4-Methoxy-1-benzofuran-5-carboxylic acid core against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate these compounds in your own workflows.

Mechanistic Rationale: Why the Benzofuran Scaffold Excels

To understand why 4-Methoxy-1-benzofuran-5-carboxylic acid outperforms simple pTyr mimetics, we must examine the causality of its binding kinetics.

The active site of LYP requires a ligand that can satisfy stringent polar interactions while maintaining enough lipophilicity to cross cell membranes. The benzofuran-5-carboxylic acid moiety acts as a geometrically precise, non-hydrolyzable pTyr surrogate[1][3].

  • Polar Anchoring: The carboxylic acid group forms critical hydrogen bonds with the main-chain amide of Arg233 and the P-loop, effectively mimicking the phosphate group of a natural substrate[3].

  • Hydrophobic Engagement: Unlike simple salicylic acid, the bicyclic benzofuran ring engages in aromatic stacking interactions (e.g., with Tyr60) and provides a rigid vector to direct functional groups into secondary peripheral binding pockets unique to LYP[3][4].

This dual-action binding mechanism allows the core scaffold to be optimized into highly potent derivatives (such as Compound 8b), achieving nanomolar affinity and high selectivity over other PTPs[3][5].

Pathway Stimulus TCR Stimulation Kinases Lck / ZAP-70 Kinases Stimulus->Kinases Activates Response T Cell Activation (IL-2 Production) Kinases->Response Phosphorylation LYP LYP (PTPN22) Phosphatase LYP->Kinases Dephosphorylates (Negative Regulation) Inhibitor Benzofuran-5-carboxylic Acid Scaffold Inhibitor->LYP Competitive Inhibition

Figure 1: Benzofuran-5-carboxylic acid inhibition of LYP in the TCR signaling pathway.

Comparative Benchmarking Data

The following table synthesizes quantitative data comparing the baseline 4-Methoxy-1-benzofuran-5-carboxylic acid core against both historical standards and advanced optimized derivatives.

InhibitorClassTarget SpecificityIC50 / Ki (LYP)Cell PermeabilityMechanism of Action
Sodium Orthovanadate Pan-PTP InhibitorNone (Pan-active)~1.0 µMPoorTransition state analog; irreversible under oxidative conditions.
Salicylic Acid Simple pTyr MimeticLow>50.0 µMHighWeak competitive inhibition; lacks hydrophobic anchoring.
4-Methoxy-1-benzofuran-5-carboxylic acid Core ScaffoldModerate~4.6 µMHighReversible competitive inhibition; occupies primary active site[5].
Compound 8b Optimized BenzofuranHigh (LYP selective)110 nM (Ki)HighEngages both catalytic site and secondary peripheral pockets[3][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of PTP inhibitors must rule out artifactual inhibition (e.g., aggregation or covalent modification). The following protocols are designed as self-validating systems to accurately benchmark the benzofuran scaffold.

Protocol A: In Vitro Reversible Inhibition Assay (pNPP-based)

This cell-free assay determines the IC50​ and Ki​ values while confirming the reversible nature of the inhibitor.

Causality & Rationale: The catalytic cysteine of PTPs is highly susceptible to oxidation. We utilize Dithiothreitol (DTT) in the buffer to maintain the nucleophilic thiolate state. Furthermore, we compare pre-incubation versus simultaneous addition to rule out slow-binding covalent inhibition[5].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.0), 50 mM NaCl, 1 mM DTT, and 0.01% Triton X-100. Note: Triton X-100 is critical to prevent promiscuous aggregation-based inhibition.

  • Enzyme Preparation: Dilute recombinant human LYP catalytic domain (residues 1–303) to a final concentration of 10 nM in the assay buffer.

  • Inhibitor Titration: Prepare a 3-fold serial dilution of 4-Methoxy-1-benzofuran-5-carboxylic acid (from 100 µM to 10 nM) in DMSO. Keep final DMSO concentration below 5% to avoid solvent-induced denaturation.

  • Validation Step (Pre-incubation Check):

    • Condition 1: Pre-incubate LYP with the inhibitor for 30 minutes at 25°C before adding substrate.

    • Condition 2: Mix LYP, inhibitor, and substrate simultaneously.

    • Expected Outcome: If the IC50​ remains identical across both conditions, the inhibition is confirmed to be fast-acting and reversible[5].

  • Reaction Initiation: Add p-Nitrophenyl phosphate (pNPP) at a concentration equivalent to its Km​ value.

  • Detection: Quench the reaction after 15 minutes with 5 N NaOH. Measure absorbance at 405 nm using a microplate reader.

Protocol B: Cellular TCR Signaling Assay (Jurkat T Cells)

In vitro potency does not always translate to cellular efficacy. This assay proves that the benzofuran scaffold successfully crosses the cell membrane and functionally blocks LYP in a physiological environment[6].

Causality & Rationale: LYP normally dampens Lck/ZAP-70 kinases. By inhibiting LYP, we should observe a hyper-activation of downstream signaling. We use an IL-2 promoter-driven luciferase reporter as a highly sensitive, quantifiable readout of TCR activation[6].

  • Transfection: Electroporate Jurkat T cells with an AP-1/NFAT luciferase reporter plasmid. Allow 24 hours for recovery.

  • Pre-treatment: Incubate the cells with varying concentrations of the benzofuran inhibitor (1 µM to 20 µM) for 1 hour at 37°C.

  • Stimulation: Activate the TCR by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Control Validation: Include an unstimulated control group treated with the inhibitor. Causality check: The inhibitor should only amplify the signal in the presence of TCR stimulation; it should not induce spontaneous activation on its own[6].

  • Readout: After 6 hours, lyse the cells and measure luminescence using a standard luciferase assay system.

Workflow Step1 1. Enzyme Prep Recombinant LYP Step2 2. Inhibitor Incubation Core vs. Standards Step1->Step2 Step3 3. pNPP Assay Absorbance 405 nm Step2->Step3 Step4 4. Kinetic Analysis Calculate IC50 & Ki Step3->Step4

Figure 2: Self-validating experimental workflow for benchmarking LYP phosphatase inhibitors.

Conclusion

Benchmarking 4-Methoxy-1-benzofuran-5-carboxylic acid against standard inhibitors reveals its superiority as a foundational scaffold for PTP drug discovery. While pan-inhibitors like sodium orthovanadate are relegated to crude biochemical tools, the benzofuran core provides the precise geometric and electrostatic properties required to selectively target the LYP active site. By utilizing the self-validating protocols outlined above, researchers can confidently leverage this scaffold to develop the next generation of autoimmune and cancer immunotherapy therapeutics.

References

  • He, Y., et al. "A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases." Journal of Medicinal Chemistry.[Link]

  • Vang, T., et al. "Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids." Journal of Medicinal Chemistry.[Link]

  • Yu, X., et al. "Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases." Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-Methoxy-1-benzofuran-5-carboxylic acid

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 4-Methoxy-1-benzofuran-5-carboxylic acid. As a critical component in many research and development pipelines, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 4-Methoxy-1-benzofuran-5-carboxylic acid. As a critical component in many research and development pipelines, particularly in drug discovery, ensuring its safe management from bench to disposal is paramount for personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory professionals, synthesizing regulatory standards with practical, field-proven insights.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of a compound is the foundational step in its safe management. The structure of 4-Methoxy-1-benzofuran-5-carboxylic acid suggests several potential hazards based on its constituent parts.

  • Carboxylic Acid Group: This functional group imparts acidic properties. While it is a solid, solutions or contamination with moisture could be corrosive. Carboxylic acids can react exothermically with bases and are generally considered skin and eye irritants.[4]

  • Benzofuran Core: Benzofuran and its derivatives are known to possess a wide range of biological activities.[5][6][7] Some derivatives are noted for causing skin and eye irritation, and many organic aromatic compounds are classified as toxic to aquatic life.[8][9]

Based on data from similar benzofuran carboxylic acids, the anticipated hazards are summarized below.

Table 1: Anticipated Hazard Profile | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | alt text | Warning | H315: Causes skin irritation.[8][9] | | Serious Eye Damage/Irritation | alt text | Warning | H319: Causes serious eye irritation.[8][9] | | Respiratory Tract Irritation | alt text | Warning | H335: May cause respiratory irritation.[10][11][12] | | Acute Aquatic Toxicity | alt text | Warning | H402: Harmful to aquatic life. (Anticipated)[8] |

Personal Protective Equipment (PPE) Mandates

To mitigate the risks identified above, all handling and disposal procedures must be conducted while wearing appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential dust or splashes.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosolized particles.[2][8]

Waste Characterization and Segregation Protocol

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[13] 4-Methoxy-1-benzofuran-5-carboxylic acid waste must be treated as hazardous chemical waste.

  • Waste Classification: This compound should be classified as a solid, non-halogenated organic acid waste .

  • Segregation:

    • DO NOT mix with bases (e.g., sodium hydroxide, amines) to avoid a potentially violent acid-base neutralization reaction.[13][14]

    • DO NOT mix with strong oxidizing agents.

    • DO NOT dispose of in regular trash or down the sanitary sewer system.[3] This is explicitly prohibited by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][15]

Step-by-Step Disposal Procedure

The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[16] The following workflow ensures compliance and safety.

Step 1: Container Selection Select a waste container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with organic acids.[15][17] A high-density polyethylene (HDPE) container is typically suitable for solid organic waste. The container must be designated for "Solid Organic Waste" or a similar classification as per your institution's waste management plan.

Step 2: Labeling Proper labeling is essential for safety and regulatory compliance.[17][18] The waste container must be labeled clearly before any waste is added. Use a hazardous waste label provided by your EHS department, which should include:

  • The words "Hazardous Waste".

  • The full, unabbreviated chemical name: "Waste 4-Methoxy-1-benzofuran-5-carboxylic acid".

  • The primary hazards (e.g., "Irritant," "Corrosive - Acid").[18]

  • The date waste was first added to the container (accumulation start date).[18]

  • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation Carefully transfer the solid waste into the labeled container using a spatula or scoop. Minimize the generation of dust.[8] The container must be kept closed at all times except when actively adding waste.[18]

Step 4: Laboratory Storage (Satellite Accumulation) Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel.[15]

  • The container must be stored in a secure, secondary containment bin to catch any potential leaks.[15]

  • Store it away from incompatible materials, particularly bases.[19]

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory at any one time.[18]

  • Ensure waste is removed from the laboratory within 12 months of the accumulation start date.[18][20]

Step 5: Final Disposal Once the container is full or ready for removal, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][17] These professionals are trained to handle the transport and ultimate disposal in compliance with all regulations.

Caption: Decision workflow for the safe disposal of 4-Methoxy-1-benzofuran-5-carboxylic acid waste.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.

  • Contain & Absorb: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow to cover the material.[1][12] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these rigorous, well-documented procedures, researchers can ensure the safe handling and disposal of 4-Methoxy-1-benzofuran-5-carboxylic acid, upholding their commitment to a safe laboratory environment and responsible environmental stewardship.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH Bookshelf. [Link]

  • Duke University Safety. (n.d.). Laboratory Chemical Waste Management Practices. [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. [Link]

  • Electronic Code of Federal Regulations. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [Link]

  • National Institutes of Health. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • MDPI. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Inchem.org. (n.d.). ICSC 0388 - BENZOFURAN. [Link]

  • Journal of the American Chemical Society. (2020, July 16). Crystalline and Stable Benzofuran-Linked Covalent Organic Frameworks from Irreversible Cascade Reactions. [Link]

  • Beilstein Journals. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond. [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). REVIEW ARTICLE ON BENZOFURAN. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. NIH. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12). Indirect precursors to perfluorocarboxylic acids: Environment tier II assessment. [Link]

Sources

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